PROTAC BRD4 Degrader-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H75F2N9O12S4 |
|---|---|
Molecular Weight |
1292.6 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [(2R)-2-methylsulfonylsulfanylpropyl] carbonate |
InChI |
InChI=1S/C61H75F2N9O12S4/c1-36(86-88(8,81)82)33-83-60(78)84-43-25-49(57(75)67-27-38-18-20-39(21-19-38)53-37(2)68-35-85-53)72(31-43)59(77)54(61(3,4)5)69-50(73)17-15-13-11-9-10-12-14-16-22-64-56(74)44-26-48-45(23-40(44)34-87(7,79)80)46-32-70(6)58(76)52-51(46)41(28-65-52)30-71(48)55-47(63)24-42(62)29-66-55/h18-21,23-24,26,28-29,32,35-36,43,49,54,65H,9-17,22,25,27,30-31,33-34H2,1-8H3,(H,64,74)(H,67,75)(H,69,73)/t36-,43-,49+,54-/m1/s1 |
InChI Key |
XFVLGTSZPLRRLI-HXMREKMRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC[C@@H](C)SS(=O)(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)SS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC BRD4 Degrader-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that induce selective intracellular proteolysis, offering a catalytic mode of action and the potential to target proteins previously considered "undruggable".[1][2] This guide provides an in-depth technical overview of the mechanism of action of PROTAC BRD4 Degrader-11, a potent degrader of the Bromodomain and Extra-Terminal (BET) protein family member, BRD4.
BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, such as c-MYC, making it a prime target in oncology.[3][4] this compound leverages the ubiquitin-proteasome system to specifically target and eliminate BRD4, thereby inhibiting its downstream signaling pathways. This document will detail the molecular interactions, signaling pathways, and experimental methodologies used to characterize this and similar BRD4 degraders.
Core Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to a lysine residue on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[5][6]
"this compound," also referred to as compound 9a, is a potent chimeric BRD4 degrader.[7][8] It is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC.[3][9]
Molecular Structure
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other well-characterized BRD4 degraders, providing a comparative overview of their potency and binding affinities.
Table 1: Degradation Potency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound (as ADC) | VHL | PC3 (STEAP1 Ab) | 0.23 | N/A | [7][8] |
| This compound (as ADC) | VHL | PC3 (CLL1 Ab) | 0.38 | N/A | [7][8] |
| MZ1 | VHL | HeLa | 2-20 | >90 | [10] |
| ARV-771 | VHL | 22Rv1 | <5 | N/A | [1][11] |
| dBET6 | Cereblon | HEK293T | 6 | 97 | [7] |
ADC: Antibody-Drug Conjugate N/A: Not Available
Table 2: Binding Affinities of BRD4 PROTAC Components
| PROTAC | Component | Target | Binding Affinity (Kd/IC50, nM) | Method | Reference(s) |
| MZ1 | BRD4 Ligand (JQ1-based) | BRD4 (BD1) | 39 | ITC | [2] |
| MZ1 | BRD4 Ligand (JQ1-based) | BRD4 (BD2) | 15 | ITC | [2] |
| MZ1 | VHL Ligand | VHL | 66 | ITC | [10] |
| ARV-771 | BRD4 Ligand | BRD4 (BD1) | 9.6 | N/A | [1][12] |
| ARV-771 | BRD4 Ligand | BRD4 (BD2) | 7.6 | N/A | [1][12] |
| dBET6 | BRD4 Ligand (JQ1-based) | BRD4 | 14 (IC50) | N/A | [3] |
BD1/BD2: Bromodomain 1/2 ITC: Isothermal Titration Calorimetry N/A: Not Available
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BRD4 signaling pathway, the general PROTAC mechanism of action, and a typical experimental workflow for assessing protein degradation.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. PROTAC BRD4 Degrader-5 | PROTAC Degrader of BRD4 | 2409538-70-9 | InvivoChem [invivochem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Structure and Function of PROTAC BRD4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-11, a potent and specific degrader of the bromodomain-containing protein 4 (BRD4). This document details its chemical structure, mechanism of action, and includes relevant experimental data and protocols for its characterization.
Core Structure and Chemical Properties
This compound, also referred to as compound 9a , is a heterobifunctional molecule designed to induce the targeted degradation of BRD4.[1][2] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[3]
The structure of this compound is comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.
The full chemical name for this compound is (2S,4R)-1-[(2S)-2-(11-{[8-(3,5-difluoropyridin-2-yl)-4-(methanesulfonylmethyl)-15-methyl-14-oxo-8,12,15-triazatetracyclo[8.6.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,10,13(17)-hexaen-5-yl]formamido}undecanamido)-3,3-dimethylbutanoyl]-4-({[(2R)-2-(methanesulfonylsulfanyl)propoxy]carbonyl}oxy)-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.[3]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C61H75F2N9O12S4 | [1] |
| Molecular Weight | 1292.56 g/mol | [1] |
| Common Name | Compound 9a | [2] |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) | [3] |
| Target Protein Ligand | BRD4 binder | [3] |
Logical Structure of this compound
Caption: Modular composition of this compound.
Mechanism of Action: Targeted Protein Degradation
This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD4. This process involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ubiquitin ligase.
Once this complex is formed, the E3 ligase ubiquitinates BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein, acting in a catalytic manner.
Signaling Pathway of BRD4 Degradation
Caption: BRD4 degradation pathway mediated by a VHL-recruiting PROTAC.
Quantitative Data
This compound has demonstrated high potency in inducing the degradation of BRD4 in cellular assays. The following table summarizes its degradation efficiency.
Table 2: In Vitro Degradation Efficiency of this compound
| Cell Line | Conjugation | DC50 (nM) | Source |
| PC3 (Prostate Cancer) | STEAP1 Antibody | 0.23 | [2] |
| PC3 (Prostate Cancer) | CLL1 Antibody | 0.38 | [2] |
Experimental Protocols
Synthesis of this compound (Compound 9a)
The synthesis of this compound is a multi-step process involving the preparation of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and procedures can be found in the supporting information of the primary publication by Dragovich et al. in the Journal of Medicinal Chemistry (2021, 64(5), 2576-2607). A generalized workflow is presented below.
Experimental Workflow for PROTAC Synthesis and Characterization
References
The Rise of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of PROTAC BRD4 Degrader-11 (ARV-771)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and mechanism of action of PROTAC BRD4 Degrader-11, also known as ARV-771. This novel heterobifunctional molecule exemplifies the power of Proteolysis Targeting Chimeras (PROTACs) in hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates.
Introduction: A New Paradigm in Drug Discovery
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs are at the forefront of this revolution. These chimeric molecules are engineered with two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) protein degrader.[1] It is designed to target the BET family of proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in regulating gene expression.[2] Dysregulation of BET protein activity is a hallmark of numerous cancers, making them attractive therapeutic targets.[2] ARV-771 was developed to offer a more profound and sustained suppression of BET protein function compared to traditional inhibitors.[3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-771 operates through a catalytic mechanism, recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins.[1] This action leads to the formation of a ternary complex between the BET protein, ARV-771, and the VHL E3 ligase.[1] The close proximity induced by ARV-771 allows for the efficient transfer of ubiquitin from the E3 ligase to the BET protein. Poly-ubiquitinated BET proteins are then recognized and degraded by the 26S proteasome, leading to their clearance from the cell.[3] This degradation, rather than simple inhibition, results in a durable suppression of downstream signaling pathways. A key downstream effector of BET proteins is the oncoprotein c-MYC; treatment with ARV-771 leads to a significant reduction in c-MYC levels.[4]
Caption: Mechanism of ARV-771 induced BET protein degradation.
Quantitative Data
The efficacy of ARV-771 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains
| Bromodomain | Binding Affinity (Kd) (nM) |
| BRD2(1) | 34[5] |
| BRD2(2) | 4.7[5] |
| BRD3(1) | 8.3[5] |
| BRD3(2) | 7.6[5] |
| BRD4(1) | 9.6[5] |
| BRD4(2) | 7.6[5] |
Table 2: In Vitro Degradation and Potency of ARV-771
| Cell Line | Parameter | Value |
| 22Rv1 (CRPC) | DC50 (BRD2/3/4 Degradation) | < 5 nM[6] |
| 22Rv1 (CRPC) | IC50 (c-MYC Depletion) | < 1 nM[4] |
| VCaP (CRPC) | DC50 (BRD2/3/4 Degradation) | Potent activity observed[3] |
| LnCaP95 (CRPC) | DC50 (BRD2/3/4 Degradation) | Potent activity observed[3] |
Table 3: In Vivo Efficacy of ARV-771 in Xenograft Models
| Xenograft Model | Treatment | Outcome |
| 22Rv1 (CRPC) | 10 mg/kg, daily s.c. for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumors[4] |
| 22Rv1 (CRPC) | Daily s.c. administration | Dose-dependent decrease in tumor size[3] |
| VCaP (CRPC) | Intermittent dosing | Tumor growth inhibition[3] |
| HepG2 (HCC) | 20 mg/kg/day, i.h. for 25 days | Significant reduction in tumor volume and weight[7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize ARV-771.
Cell Viability Assay
This assay measures the anti-proliferative effects of ARV-771.
-
Cell Seeding: Seed 22Rv1 cells at a density of 5,000 cells per well in a 96-well plate.[5]
-
Compound Treatment: Treat cells with a serial dilution of ARV-771 (e.g., 1:3 dilution for a 10-point dose curve) for 72 hours.[5]
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value.
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the degradation of BET proteins.
-
Cell Lysis: Treat cells with ARV-771 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
c-MYC ELISA
This assay quantifies the levels of the c-MYC oncoprotein, a downstream target of BRD4.
-
Cell Seeding and Treatment: Seed 22Rv1 cells (30,000 cells/well) or VCaP cells (40,000 cells/well) in 96-well plates and treat with a serial dilution of ARV-771.[5]
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions, which typically involves capturing c-MYC with a specific antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: Generate a standard curve and determine the concentration of c-MYC in the samples.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of ARV-771 in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 22Rv1 cells in Matrigel) into immunocompromised mice (e.g., Nu/Nu mice).[3]
-
Tumor Growth and Randomization: Allow tumors to reach a specified size (e.g., >200 mm³) before randomizing the mice into treatment and vehicle control groups.[3]
-
Drug Administration: Administer ARV-771 via a suitable route (e.g., subcutaneous injection) at a specified dose and schedule.[3]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors and other tissues for analysis of protein levels (e.g., by Western blot) and other biomarkers.[3]
Caption: A typical workflow for in vivo xenograft studies.
BRD4 Signaling Pathways
BRD4 is a master regulator of transcription and is involved in numerous signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] By degrading BRD4, ARV-771 impacts these pathways.
-
c-MYC Regulation: BRD4 is a key co-activator of the c-MYC oncogene. Degradation of BRD4 by ARV-771 leads to a rapid and sustained downregulation of c-MYC expression, a critical driver in many cancers.[4]
-
NF-κB Signaling: BRD4 interacts with and enhances the transcriptional activity of the NF-κB pathway, which is involved in inflammation and cancer.[2]
-
JAK/STAT3 Pathway: BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway, which plays a role in cell proliferation and survival.
-
Notch Signaling: In some cancers, such as triple-negative breast cancer, BRD4 regulates the Jagged1/Notch1 signaling pathway, which is involved in cell migration and invasion.[8]
Caption: Overview of BRD4's role in key cancer signaling pathways.
Conclusion
This compound (ARV-771) represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively degrade BET proteins offers a promising therapeutic strategy for various cancers, including castration-resistant prostate cancer. The data and protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and build upon the pioneering work in this exciting area of oncology research. The continued exploration and development of PROTACs like ARV-771 hold the potential to transform the treatment landscape for many challenging diseases.
References
- 1. pnas.org [pnas.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Guide to PROTAC BRD4 Degrader-11: Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and impact of PROTAC BRD4 Degrader-11, a proteolysis-targeting chimera designed to induce the degradation of the bromodomain and extraterminal domain protein 4 (BRD4). BRD4 is a critical epigenetic reader and transcriptional regulator, making it a high-value target in various diseases, particularly cancer. This document details the mechanism of action of BRD4-targeting PROTACs, their effect on downstream gene transcription, and provides comprehensive experimental protocols for their evaluation.
Introduction to BRD4 and PROTAC Technology
BRD4: A Master Transcriptional Regulator
BRD4 is a member of the Bromodomain and Extraterminal domain (BET) family of proteins that play a pivotal role in regulating gene expression.[1][2] It acts as an epigenetic reader by binding to acetylated lysine residues on histone tails, a key mark of active chromatin.[1][2] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][3] This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes the transition from transcriptional pausing to productive elongation, driving the expression of key genes involved in cell cycle progression, proliferation, and oncogenesis, such as the proto-oncogene c-MYC.[3] Dysregulation and overexpression of BRD4 are implicated in numerous cancers, making it a compelling therapeutic target.[2][4]
PROTAC Technology: A New Paradigm in Targeted Therapy
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[5][6][7] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This dual-binding action brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][8] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][7][8]
Mechanism of Action of this compound
This compound is a chimeric molecule that connects a ligand for BRD4 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10][11] Its mechanism of action follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound first binds to both BRD4 and the VHL E3 ligase, forming a transient ternary complex (BRD4-PROTAC-VHL).
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The resulting polyubiquitinated BRD4 is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: The PROTAC molecule is then released and can participate in another cycle of degradation.
Mechanism of Action of this compound.
Effect on Gene Transcription
By inducing the degradation of BRD4, this compound effectively removes a key component of the transcriptional machinery. This has profound effects on the expression of BRD4-dependent genes. The most well-documented consequence is the suppression of c-MYC transcription.[10] The degradation of BRD4 prevents the recruitment of P-TEFb to the c-MYC promoter and super-enhancers, leading to a rapid decrease in c-MYC mRNA and protein levels. This downregulation of a potent oncogene is a primary driver of the anti-proliferative effects of BRD4 degraders in cancer cells.
BRD4's Role in Gene Transcription and its Inhibition by PROTACs.
Quantitative Data on BRD4 Degradation and Activity
The efficacy of a PROTAC is quantified by its degradation capability (DC50 and Dmax) and its biological effect (e.g., IC50 for cell viability).
Table 1: Degradation Efficiency of this compound
| Cell Line | Target | DC50 (nM) | Notes | Reference |
| PC3 (Prostate Cancer) | BRD4 | 0.23 | Conjugated with STEAP1 antibody | [9][10][11][12] |
| PC3 (Prostate Cancer) | BRD4 | 0.38 | Conjugated with CLL1 antibody | [9][10][11][12] |
Table 2: Illustrative Degradation and Anti-proliferative Activity of Other BRD4 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| QCA570 | 5637, T24, UM-UC-3, J82, EJ-1 (Bladder Cancer) | ~1 | >90 at 3 nM | N/A | [13] |
| dBET1 | MV4;11 (AML) | N/A | N/A | 140 | [14] |
| MZ1 | NB4, K562, Kasumi-1, MV4-11 (AML) | N/A | >90 at 100 nM | N/A |
Table 3: Illustrative Effect of BRD4 Degradation on Target Gene mRNA Levels
| Compound | Cell Line | Target Gene | Effect | Reference |
| QCA570 | J82, T24 (Bladder Cancer) | c-MYC, EZH2 | Significant downregulation | |
| MZ1 | AML cell lines | c-MYC, ANP32B | Significant downregulation | |
| dBET1 | MV4;11 (AML) | MYC, PIM1 | Downregulation | [14] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol details the assessment of BRD4 protein levels following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3, MV4-11) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) or a single concentration for a time-course experiment (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.
-
Incubate the membrane with a loading control primary antibody (e.g., mouse anti-GAPDH or β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using software like ImageJ.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of BRD4 remaining against the log of the PROTAC concentration to determine the DC50.
-
Western Blot Experimental Workflow.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in the mRNA levels of BRD4 target genes like c-MYC.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in the Western blot protocol (Section 5.1.1). A treatment time of 6-24 hours is typically sufficient to observe changes in mRNA levels.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
For each sample, set up reactions in triplicate for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example Human Primer Sequences:
-
c-MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'
-
c-MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the change in target gene expression using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
-
qPCR Experimental Workflow.
Confirmation of Proteasome-Dependent Degradation
To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system as expected for a PROTAC, a co-treatment experiment with a proteasome inhibitor is essential.
Methodology:
-
Pre-treatment: Plate and culture cells as previously described. One to two hours before adding the PROTAC, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG-132) or an E1 neddylation inhibitor (e.g., 1 µM MLN4924).
-
Co-treatment: Add the PROTAC degrader at a concentration known to cause significant degradation (e.g., 10x DC50) to both the pre-treated and non-pre-treated wells.
-
Analysis: After the desired incubation time, harvest the cells and perform Western blotting for BRD4 as described in Section 5.1.
-
Expected Outcome: If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should rescue the BRD4 protein levels, meaning the degradation will be significantly reduced or completely blocked compared to the cells treated with the PROTAC alone.
Conclusion
This compound and other molecules in its class represent a powerful strategy for targeting the transcriptional regulator BRD4. By hijacking the cell's endogenous protein disposal machinery, these degraders can catalytically eliminate BRD4, leading to the potent downregulation of key oncogenic drivers like c-MYC. The in-depth protocols provided in this guide offer a robust framework for researchers to quantify the degradation efficiency and downstream transcriptional effects of these promising therapeutic agents. As the field of targeted protein degradation continues to expand, a thorough understanding of these evaluation methodologies is critical for the successful development of the next generation of precision medicines.
References
- 1. Brd4 regulates the expression of essential autophagy genes and Keap1 in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plexium.com [plexium.com]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. BRD4 Targets the KEAP1-Nrf2-G6PD Axis and Suppresses Redox Metabolism in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS |DC Chemicals [dcchemicals.com]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. Antitumor Effect of Anti-c-Myc Aptamer-Based PROTAC for Degradation of the c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Architecture of Induced Proximity: A Technical Guide to the PROTAC BRD4 Degrader Ternary Complex
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the ternary complex formed by a von Hippel-Lindau (VHL)-recruiting PROTAC (Proteolysis Targeting Chimera) targeting the bromodomain-containing protein 4 (BRD4). Due to the limited public availability of detailed biophysical data for "PROTAC BRD4 Degrader-11," this guide will utilize the well-characterized and structurally elucidated PROTAC, MZ1, as a representative example to illustrate the core principles of ternary complex formation and function.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of this mechanism is the formation of a transient ternary complex, a crucial event that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide will dissect the formation, structure, and functional consequences of the BRD4 degrader ternary complex.
Core Mechanism: The PROTAC-Induced Ternary Complex
The fundamental principle of a BRD4 PROTAC, such as MZ1 or this compound, is to act as a molecular bridge. One end of the PROTAC molecule binds to a bromodomain of BRD4, a transcriptional regulator implicated in various cancers, while the other end recruits the VHL E3 ubiquitin ligase complex. This simultaneous binding event results in the formation of a [Target:PROTAC:E3 Ligase] ternary complex. The stability and conformation of this complex are paramount for efficient ubiquitination of the target protein.
The formation of the ternary complex is a key step in the substoichiometric catalytic mechanism of PROTACs.[1] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome. The PROTAC is then released to engage another target protein and E3 ligase, continuing its catalytic cycle.
Quantitative Analysis of Ternary Complex Formation
The efficacy of a PROTAC is intimately linked to the biophysical properties of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC for its target and E3 ligase, as well as the cooperativity of ternary complex formation. Cooperativity (α) is a measure of how the binding of one protein partner influences the affinity for the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
The following tables summarize the binding affinities and thermodynamic parameters for the well-characterized BRD4 degrader, MZ1.
| Binary Binding Affinities (MZ1) | Dissociation Constant (Kd) [nM] | Technique |
| MZ1 vs. VCB Complex | 66 | Isothermal Titration Calorimetry (ITC)[1] |
| MZ1 vs. BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC)[1] |
| MZ1 vs. BRD4 (BD1) | 382 | MedChemExpress[2] |
| MZ1 vs. BRD2 (BD2) | 228 | MedChemExpress[2] |
| MZ1 vs. BRD3 (BD2) | 115 | MedChemExpress[2] |
| Ternary Complex Affinity and Cooperativity (MZ1 with BRD4 BD2) | Dissociation Constant (Kd) [nM] | Cooperativity (α) | Technique |
| VCB binding to MZ1:BRD4(BD2) | 4.4 ± 1.0 | ~15 | Isothermal Titration Calorimetry (ITC)[3] |
| Cellular Degradation Potency (DC50) | DC50 (nM) | Cell Line |
| This compound (conjugated with STEAP1 Ab) | 0.23 | PC3[4][5] |
| This compound (conjugated with CLL1 Ab) | 0.38 | PC3[4][5] |
| MZ1 | 2-20 | Various[1] |
Structural Insights from X-ray Crystallography
The crystal structure of the ternary complex formed by MZ1, the VHL-EloB-EloC (VCB) complex, and the second bromodomain of BRD4 (BRD4BD2) (PDB ID: 5T35) provides a high-resolution snapshot of the molecular interactions underpinning its activity.[6][7] The structure reveals that MZ1 is nestled in a groove between VHL and BRD4BD2, inducing novel protein-protein interactions that are not present in the absence of the PROTAC.[6] These de novo contacts are crucial for the stability and cooperativity of the ternary complex.
Experimental Protocols
The characterization of a PROTAC's ternary complex involves a suite of biophysical and cellular assays. Below are outlines of key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline for Ternary Complex Characterization:
-
Protein Preparation: Express and purify the VCB complex and the BRD4 bromodomain constructs. Ensure high purity and proper folding.
-
Buffer Preparation: Use a buffer in which all components are stable and soluble, such as 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is critical to dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
To determine the binding of the PROTAC to VCB, titrate the PROTAC into the VCB solution in the ITC cell.
-
To determine the binding of the PROTAC to the BRD4 bromodomain, titrate the PROTAC into the bromodomain solution.
-
-
Ternary Titration:
-
To measure the affinity of VCB for the pre-formed PROTAC:BRD4 bromodomain complex, saturate the BRD4 bromodomain with the PROTAC and titrate this complex with the VCB solution.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain the thermodynamic parameters. The cooperativity (α) can be calculated from the ratio of the binary and ternary binding affinities.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
The Core Mechanism of PROTAC BRD4 Degrader-11: A Technical Guide to VHL-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of PROTAC BRD4 Degrader-11, a chimeric molecule designed to induce the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This degrader operates by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent proteasomal degradation.
Due to the limited availability of public data on the unconjugated form of this compound, this guide will utilize the well-characterized VHL-recruiting BRD4 PROTAC, MZ1, as a representative example to illustrate the quantitative aspects and experimental methodologies. Both molecules share a common mechanism of action, making MZ1 a relevant and informative surrogate for understanding the principles of VHL-mediated BRD4 degradation.
Mechanism of Action: VHL-Mediated BRD4 Degradation
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The orchestrated action of these components leads to the selective degradation of BRD4 through the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to both the BRD4 protein and the VHL E3 ligase, forming a transient ternary complex (BRD4-PROTAC-VHL).
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein. This process results in the formation of a polyubiquitin chain on BRD4.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome then unfolds and proteolytically degrades BRD4 into small peptides.
-
Recycling of Components: The PROTAC and the VHL E3 ligase are released from the complex and can participate in further rounds of BRD4 degradation, allowing them to act catalytically.
This event-driven pharmacology distinguishes PROTACs from traditional inhibitors, as they can catalytically induce the degradation of their target proteins, often leading to a more profound and sustained biological effect.
Quantitative Data for VHL-Recruiting BRD4 PROTACs
The following tables summarize key quantitative data for the VHL-recruiting BRD4 PROTAC, MZ1. This data is essential for understanding the potency and efficacy of this class of degraders.
Table 1: Binding Affinities (Kd) of MZ1
| Molecule | Binding Partner | Method | Kd (nM) |
| MZ1 | BRD4 (BD2) | ITC | 25 |
| MZ1 | VHL-ElonginC-ElonginB (VCB) | ITC | 87 |
Data obtained from studies on the VHL-recruiting BRD4 PROTAC MZ1.
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| HeLa | ~100 | >90 | 2 |
| 22Rv1 | ~100 | >90 | 2 |
Data obtained from studies on the VHL-recruiting BRD4 PROTAC MZ1.
Table 3: Degradation Data for Antibody-Drug Conjugated this compound
| Cell Line | Antibody Conjugate | DC50 (nM) |
| PC3 | STEAP1 | 0.23[1][2][3][4] |
| PC3 | CLL1 | 0.38[1][2][3][4] |
This data is specific to this compound when conjugated to the specified antibodies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy and mechanism of action. The following are representative protocols for key experiments in the characterization of VHL-recruiting BRD4 degraders.
Cellular BRD4 Degradation Assay (Western Blot)
This assay quantifies the reduction in cellular BRD4 protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
This compound or MZ1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BRD4 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant human BRD4 (or a bromodomain fragment)
-
Recombinant human ubiquitin
-
This compound or MZ1
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
ATP
-
SDS-PAGE gels and Western blot reagents as described above.
-
Anti-BRD4 or anti-ubiquitin antibody
Protocol:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, VBC complex, BRD4 protein, and ubiquitin in the reaction buffer.
-
Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with an anti-BRD4 antibody to detect higher molecular weight bands corresponding to ubiquitinated BRD4. Alternatively, an anti-ubiquitin antibody can be used.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the BRD4-PROTAC-VHL ternary complex in real-time.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound or MZ1
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-VHL expression vectors.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 1 hour at 37°C to allow for labeling of the HaloTag®-VHL.
-
Dispense the labeled cells into the wells of a white 96-well plate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
The following diagrams illustrate the key processes involved in the action of this compound.
References
- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
PROTAC BRD4 Degrader-11: An In-Depth Technical Guide on BRD4 Isoform Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. Among these, BRD4-targeting PROTACs have shown significant promise in oncology and other therapeutic areas. This technical guide focuses on PROTAC BRD4 Degrader-11 and its impact on the long (BRD4-L) and short (BRD4-S) isoforms of the BRD4 protein. While specific data on the isoform selectivity of this compound is not extensively available in public literature, this document provides a comprehensive overview based on the principles of PROTAC technology and data from well-characterized BRD4 degraders. This guide will delve into the differential roles of BRD4 isoforms, the mechanism of PROTAC-mediated degradation, quantitative data from analogous compounds, detailed experimental protocols, and the downstream signaling consequences of BRD4 degradation.
The Dichotomous Roles of BRD4 Isoforms
The bromodomain and extraterminal domain (BET) protein BRD4 exists in two main isoforms, a long form (BRD4-L) and a short form (BRD4-S), which exhibit distinct and sometimes opposing functions in cellular processes. Understanding these differences is critical for the development of targeted therapies.
-
BRD4-L (Long Isoform): The full-length isoform acts as a key transcriptional co-activator by recruiting the positive transcription elongation factor b (P-TEFb) to promote the transcription of target genes, including the proto-oncogene c-MYC. In some cancer contexts, BRD4-L has been shown to be tumor-suppressive.
-
BRD4-S (Short Isoform): This shorter isoform lacks the C-terminal domain responsible for P-TEFb recruitment. While it can still bind to acetylated histones, its role in transcription is more complex. In certain cancers, such as breast cancer, BRD4-S has been identified as oncogenic, while in others like rhabdomyosarcoma, it may have tumor-suppressive functions.
The differential functions of these isoforms underscore the importance of developing PROTACs with potential isoform selectivity to achieve desired therapeutic outcomes and minimize off-target effects.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system (UPS). The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (BRD4) and an E3 ubiquitin ligase.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another target protein molecule, acting catalytically.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data on BRD4 Degradation by PROTACs
While specific quantitative data for this compound's effect on individual BRD4 isoforms is limited, data from other well-characterized BRD4 degraders can provide valuable insights into expected potency and selectivity.
| PROTAC Name | Target E3 Ligase | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Isoform Selectivity Notes | Reference |
| This compound (conjugated) | von Hippel-Lindau (VHL) | PC3 (Prostate) | 0.23 nM (STEAP1 Ab) | Not Reported | Not Reported | [1] |
| This compound (conjugated) | von Hippel-Lindau (VHL) | PC3 (Prostate) | 0.38 nM (CLL1 Ab) | Not Reported | Not Reported | [1] |
| MZ1 | von Hippel-Lindau (VHL) | HeLa | ~100 nM | >90% | Preferential for BRD4 over BRD2/3. Some reports suggest isoform-specific effects depending on cell line. | [2] |
| dBET1 | Cereblon (CRBN) | MV-4-11 (AML) | <10 nM | >95% | Pan-BET degrader (BRD2, BRD3, BRD4). | [3] |
| ARV-825 | Cereblon (CRBN) | Burkitt's Lymphoma | <1 nM | >98% | Pan-BET degrader. | [4] |
| PLX-3618 | DCAF11 | MV-4-11 (AML) | Not Reported | Not Reported | Selective for BRD4 over BRD2/3. | [3] |
| QCA570 | Cereblon (CRBN) | Bladder Cancer Cells | ~1 nM | Not Reported | Degrades BRD2, BRD3, and BRD4. | [5] |
Experimental Protocols
To assess the impact of a BRD4 PROTAC degrader on BRD4 isoforms, a series of standard and specialized molecular biology techniques are employed.
Western Blotting for BRD4 Isoform Degradation
This is the primary method to quantify the reduction in BRD4 protein levels.
Caption: Standard Western Blotting workflow for assessing protein degradation.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, MV-4-11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC BRD4 degrader or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (which can detect both isoforms) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH). The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using software like ImageJ to determine the extent of BRD4 degradation relative to the loading control.
Immunoprecipitation (IP) followed by Western Blotting
This technique can be used to study the ubiquitination of BRD4 isoforms upon PROTAC treatment.
Caption: Workflow for Immunoprecipitation to detect protein ubiquitination.
Detailed Protocol:
-
Cell Treatment: Treat cells with the PROTAC degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lysis and Immunoprecipitation: Lyse the cells and incubate the lysate with an anti-BRD4 antibody overnight at 4°C.
-
Capture and Elution: Add Protein A/G magnetic beads to capture the antibody-protein complexes. Wash the beads to remove non-specific binding and elute the bound proteins.
-
Western Blot Analysis: Perform Western blotting on the eluted samples and probe with an anti-ubiquitin antibody to visualize the polyubiquitin chains on BRD4.
Quantitative Mass Spectrometry
This powerful technique can provide a global view of the proteome upon PROTAC treatment and can confirm the degradation of specific BRD4 isoforms.
Protocol Outline:
-
Sample Preparation: Treat cells with the PROTAC degrader. Lyse the cells, and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides to determine the relative abundance of proteins across the different treatment groups. This can confirm the degradation of BRD4 and identify other potential off-target effects.
Signaling Pathways Impacted by BRD4 Degradation
Degradation of BRD4, particularly the long isoform, has profound effects on downstream signaling pathways, primarily through the downregulation of key transcriptional programs.
Caption: Key signaling consequences of BRD4 degradation.
The most well-documented consequence of BRD4 degradation is the suppression of the c-MYC oncogene .[4] BRD4-L is a critical co-activator for c-MYC transcription, and its removal leads to a rapid and sustained decrease in c-MYC mRNA and protein levels. This, in turn, results in:
-
Cell Cycle Arrest: c-MYC is a key regulator of cell cycle progression. Its downregulation leads to cell cycle arrest, often at the G1 phase.
-
Induction of Apoptosis: Suppression of c-MYC can trigger programmed cell death in cancer cells that are dependent on its expression.
-
Inhibition of Proliferation: The combined effects of cell cycle arrest and apoptosis lead to a potent anti-proliferative effect in sensitive cancer cell lines.
Furthermore, BRD4 degradation can impact other signaling pathways involved in inflammation and cellular differentiation, depending on the cellular context.
Conclusion and Future Directions
This compound represents a potent molecule for inducing the degradation of BRD4. While its specific effects on BRD4 isoforms require further investigation, the principles and experimental approaches outlined in this guide provide a solid framework for its characterization. Future studies should focus on:
-
Quantitative analysis of BRD4-L and BRD4-S degradation by this compound in various cell lines.
-
Identification of the E3 ligase utilized by this compound, if not already known.
-
Global proteomic and transcriptomic analyses to fully elucidate its on-target and potential off-target effects.
-
In vivo studies to assess its efficacy and safety profile in preclinical models.
A thorough understanding of the isoform-specific effects of BRD4 degraders will be crucial for the development of next-generation therapies with improved efficacy and reduced toxicity.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy and Mechanism of PROTAC BRD4 Degrader-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of PROTAC BRD4 Degrader-11, a potent chimeric molecule designed for targeted protein degradation. Also known as GNE-987 and compound 9a, this proteolysis-targeting chimera (PROTAC) leverages the cell's own ubiquitin-proteasome system to induce the degradation of the bromodomain and extraterminal (BET) family of proteins, with a primary focus on BRD4. This document outlines the quantitative data from various in vitro assays, details the experimental protocols, and visualizes the key mechanisms of action.
Core Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the BET bromodomains. This dual-binding capacity allows the degrader to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The result is the effective and sustained removal of BRD4 protein from the cell, leading to downstream anti-proliferative and pro-apoptotic effects.
Quantitative In Vitro Activity
The in vitro efficacy of this compound has been demonstrated across a range of cancer cell lines, both as a standalone agent and as an antibody-drug conjugate (ADC). The following tables summarize the key quantitative data from these studies.
| Cell Line | Assay Type | Parameter | Value (nM) | Notes |
| Prostate Cancer | ||||
| PC3 | BRD4 Degradation | DC50 | 0.23 | When conjugated with an anti-STEAP1 antibody.[1][2] |
| PC3 | BRD4 Degradation | DC50 | 0.38 | When conjugated with an anti-CLL1 antibody.[1][2] |
| Acute Myeloid Leukemia (AML) | ||||
| EOL-1 | BRD4 Degradation | DC50 | 0.03 | A highly potent degradation of BRD4 observed in this AML cell line.[3][4] |
| EOL-1 | Cell Viability | IC50 | 0.02 | Demonstrates potent anti-proliferative effects.[3] |
| HL-60 | Cell Viability | IC50 | 0.03 | Similar potent anti-proliferative activity observed in another AML cell line.[3] |
| MV4-11, NB4, Kasumi-1 | BET Protein Degradation | - | - | GNE-987 induced almost complete degradation of BRD4 and also reduced BRD2 and BRD3 levels.[5] |
| Osteosarcoma | ||||
| U2OS, SAOS-2, MNNG/HOS | Cell Viability | IC50 | 2-10 | Significant reduction in proliferation and survival at low nanomolar concentrations.[6] |
| Glioblastoma | ||||
| U87, LN229, U251, A172 | Cell Viability | IC50 | - | GNE-987 damaged the viability and inhibited the proliferation of glioblastoma cells.[7] |
| Target/Cell Line | Assay Type | Parameter | Value (nM) |
| BRD4 BD1 | Binding Affinity | IC50 | 4.7 |
| BRD4 BD2 | Binding Affinity | IC50 | 4.4 |
| MV-4-11 | MYC Expression Inhibition | IC50 | 0.03 |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the downstream consequences of BRD4 degradation can be visualized through the following diagrams.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays based on available information. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (CCK8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 104 cells per well and incubate overnight. For primary leukemia cells, a density of 1 x 105 cells per well is recommended.[5]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM and store at -80°C.[5]
-
Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the treated cells for 24 to 72 hours, depending on the cell line and experimental goals.[5][7]
-
CCK8 Assay: Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat with varying concentrations of this compound for a specified duration (e.g., 5, 24 hours).[3][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate the DC50 value, the concentration at which 50% of the protein is degraded.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 to 72 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1x binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Antibody-PROTAC Conjugation
While specific, detailed protocols for the conjugation of this compound to anti-STEAP1 and anti-CLL1 antibodies are not publicly available, the general principle involves a linker molecule that attaches the PROTAC to the antibody. This process often utilizes specific functional groups on both the PROTAC and the antibody to form a stable covalent bond. The resulting antibody-PROTAC conjugate (PAC) allows for targeted delivery of the degrader to cells expressing the specific surface antigen (STEAP1 or CLL1), thereby enhancing its therapeutic index.[3]
Conclusion
This compound (GNE-987) is a highly potent and effective degrader of the BET family of proteins, with picomolar to low nanomolar activity in various cancer cell lines. Its mechanism of action through VHL-mediated ubiquitination and proteasomal degradation of BRD4 leads to the suppression of key oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis. The ability to conjugate this degrader to tumor-targeting antibodies further enhances its potential as a selective and powerful therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further in vitro and in vivo investigation of this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system.[1][2] PROTAC BRD4 degraders are bifunctional molecules that simultaneously bind to a Bromodomain and Extra-Terminal (BET) protein, specifically BRD4, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, such as c-Myc, making it a prime target in cancer therapy.[2][3][4][5] The degradation of BRD4, as opposed to simple inhibition, offers a more profound and sustained suppression of its downstream signaling pathways.[6][7]
These application notes provide detailed protocols for the cell culture treatment and subsequent analysis of cells treated with a generic PROTAC BRD4 Degrader-11, representing a compound with characteristics similar to well-studied degraders like MZ1, ARV-825, and dBET6.
Mechanism of Action and Signaling Pathway
This compound facilitates the formation of a ternary complex between BRD4 and an E3 ligase (e.g., Cereblon or VHL).[1][6] This proximity triggers the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[6][8][9] BRD4 is also known to be involved in other signaling pathways critical for cancer progression, such as the Jagged1/Notch1 signaling axis.[10][11]
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
General Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF7, MDA-MB-231, NB4, Kasumi-1, MV4-11, K562, BxPC3, HepG2)[8][12][13][14][15]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24, 48, 72 hours).[8][12][13][16][17][18]
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19]
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
Procedure (MTT):
-
After the treatment period, add 10 µL of MTT solution to each well.[19]
-
Incubate for 1-4 hours at 37°C until formazan crystals are visible.[19]
-
Add 100 µL of solubilization solution to each well.[19]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Procedure (CCK-8):
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
Western Blot Analysis for Protein Degradation
Western blotting is used to detect and quantify the levels of BRD4 and its downstream targets like c-Myc.[20][21]
Materials:
-
Treated cells in 6-well or 12-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[20]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[17][18]
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[16][18]
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Data Presentation
The following tables summarize typical quantitative data for various PROTAC BRD4 degraders, which can be used as a reference for designing experiments with this compound.
Table 1: Recommended Concentration Ranges for PROTAC BRD4 Degraders in Cell-Based Assays
| PROTAC Degrader | Cell Line(s) | Concentration Range | Assay Type | Reference |
| MZ1 | AML cell lines (NB4, Kasumi-1, MV4-11, K562) | 0.25 - 4 µM | Cell Viability | [12] |
| B-ALL cell lines (697, RS4;11) | 0.125 - 2 µM | Western Blot, Apoptosis | [17] | |
| LS174t | 100 - 250 nM | Western Blot | [22] | |
| ARV-825 | Neuroblastoma cell lines | 50 nM - 1 µM | Cell Viability | [23] |
| Gastric cancer cell lines | Various (IC50 values reported) | Cell Viability | [16] | |
| Cholangiocarcinoma cells | 100 nM | Western Blot | [7] | |
| dBET6 | MOLT4 | 0.05 - 1 µM | Western Blot | [24] |
| T-ALL cell lines | 100 nM | Apoptosis, Western Blot | [25] | |
| HepG2 | IC50 ~23 nM | Western Blot | [13] | |
| PROTAC BRD4 Degrader-6 | BxPC3 | 1 µM | Western Blot, Apoptosis | [8] |
| QCA570 | Bladder cancer cell lines | ~1 nM (DC50) | Western Blot | [26] |
Table 2: Recommended Treatment Durations for PROTAC BRD4 Degraders in Cell-Based Assays
| PROTAC Degrader | Cell Line(s) | Treatment Duration | Assay Type | Reference |
| MZ1 | AML cell lines | 24 - 48 hours | Western Blot, Cell Viability | [12] |
| B-ALL cell lines | 12 - 48 hours | Western Blot, Apoptosis | [17] | |
| LS174t | 24 hours | Western Blot | [22] | |
| ARV-825 | Neuroblastoma cell lines | Various (up to 72 hours) | Cell Viability | [23] |
| Gastric cancer cell lines | 72 hours | Cell Viability, Apoptosis | [16] | |
| Cholangiocarcinoma cells | 24 hours | Western Blot | [7] | |
| dBET6 | MOLT4 | 3 hours | Western Blot | [24] |
| T-ALL cell lines | 1 hour | Western Blot | [27] | |
| HepG2 | 8 hours | Western Blot | [13] | |
| PROTAC BRD4 Degrader-6 | BxPC3 | 48 hours | Western Blot, Apoptosis | [8] |
| QCA570 | Bladder cancer cell lines | 3 - 48 hours | Western Blot, Cell Migration | [26] |
Note: The optimal concentrations and treatment times should be determined empirically for each new cell line and specific PROTAC BRD4 degrader. The tables above provide a starting point based on published data for similar compounds.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. e-century.us [e-century.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
Application Notes and Protocols: The Use of PROTAC BRD4 Degrader-11 in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a critical epigenetic reader and a compelling therapeutic target in various malignancies, including prostate cancer.[1][2] BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as c-Myc and is involved in androgen receptor (AR) signaling, both of which are crucial drivers of prostate cancer proliferation and survival.[3][4] While traditional small-molecule inhibitors have shown promise, their efficacy can be limited by issues of incomplete target inhibition and potential resistance.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations.[5] These bifunctional molecules induce the degradation of a target protein rather than merely inhibiting it.[5] A PROTAC consists of a ligand that binds the target protein and another ligand for an E3 ubiquitin ligase, joined by a chemical linker.[6][7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[5]
PROTAC BRD4 Degrader-11 is a potent, von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to induce the degradation of BRD4.[8][9] This document provides detailed application notes and protocols for its use in prostate cancer cell lines, summarizing key performance data and experimental methodologies.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to eliminate BRD4 protein. The molecule simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of the protein from the cell. This event-driven, catalytic mechanism allows for potent activity at sub-stoichiometric concentrations.
Data Presentation: Performance in Prostate Cancer Cell Lines
PROTAC BRD4 degraders have demonstrated potent and superior activity compared to traditional BET inhibitors in various prostate cancer models.[10][11] They effectively degrade BRD2, BRD3, and BRD4, leading to robust anti-proliferative and pro-apoptotic effects.[7]
Table 1: BRD4 Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Compound | Cell Line | DC50 (nM) | E3 Ligase | Comments |
| This compound (conjugated to STEAP1 Ab) | PC3 | 0.23 | VHL | Demonstrates potent degradation in an AR-negative cell line.[8][12] |
| This compound (conjugated to CLL1 Ab) | PC3 | 0.38 | VHL | Shows efficacy with an alternative antibody conjugate.[8][12] |
| ARV-771 | 22Rv1 | < 5 | VHL | Potent pan-BET degrader in a castration-resistant (CRPC) cell line.[6][10] |
| ARV-771 | VCaP | < 5 | VHL | Effective in an AR-positive, castration-sensitive cell line.[10][11] |
| ARV-771 | LnCaP95 | < 5 | VHL | Potent activity in an enzalutamide-resistant cell line.[10][11] |
Table 2: Anti-proliferative and Downstream Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (nM) | Comments |
| ARV-771 | 22Rv1 | c-Myc Depletion | < 1 | Shows potent downstream effects on a key oncogenic driver.[11][13] |
| PROTAC BRD2/BRD4 degrader-1 | 22Rv1 | Proliferation (GI50) | 81 | Demonstrates good anti-proliferative activity.[14][15] |
| dBET1 | MV4;11 (Leukemia) | Proliferation | 140 | Included for comparison of a Cereblon-based BRD4 degrader.[16] |
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in prostate cancer cell lines.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
PC3: AR-negative, aggressive prostate cancer.
-
DU145: AR-negative prostate cancer.
-
LNCaP: AR-positive, androgen-sensitive prostate cancer.
-
22Rv1: AR-positive, castration-resistant prostate cancer (expresses AR splice variants).[10]
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate well plates (e.g., 6-well for Western Blot, 96-well for viability assays) and allow them to adhere overnight.[17]
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Store at -80°C.[12] Further dilute in culture medium to desired final concentrations immediately before use.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO). Incubate for the specified duration (e.g., 4, 8, 16, 24, 48 hours).[3]
Western Blot for Protein Degradation
This protocol verifies the degradation of BRD4 and downstream targets like c-Myc and assesses apoptosis via PARP cleavage.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-PARP, anti-GAPDH as a loading control) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Cell Viability (MTT/CCK-8) Assay
This colorimetric assay measures cell metabolic activity to determine cell viability and proliferation.
-
Seeding: Seed 5,000-15,000 cells per well in a 96-well plate and allow to adhere overnight.[19]
-
Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.[1]
-
Assay:
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[19]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Cell Preparation:
-
Staining:
-
Flow Cytometry:
Downstream Cellular Consequences
The degradation of BRD4 in prostate cancer cells initiates a cascade of anti-tumor effects. By disrupting BRD4's function as a transcriptional co-activator, the PROTAC effectively shuts down key oncogenic pathways, leading to cell cycle arrest and apoptosis.[4][22]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. xcessbio.com [xcessbio.com]
- 9. glpbio.com [glpbio.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Apoptosis assay [bio-protocol.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. BRD4 regulates metastatic potential of castration-resistant prostate cancer through AHNAK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. spandidos-publications.com [spandidos-publications.com]
Application of PROTAC BRD4 Degrader-11 in Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. PROTAC BRD4 Degrader-11 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in numerous cancers and inflammatory diseases. Live-cell imaging provides a powerful tool to visualize and quantify the dynamic process of PROTAC-mediated degradation in real-time, offering critical insights into the kinetics, localization, and downstream effects of these novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging studies.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between BRD4, the PROTAC, and the E3 ligase, leading to the polyubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the degradation potency of this compound in different cell lines.
| Cell Line | Target Protein | DC50 | Reference |
| PC3 (Prostate Cancer) | BRD4 (conjugated with STEAP1 antibody) | 0.23 nM | [1] |
| PC3 (Prostate Cancer) | BRD4 (conjugated with CLL1 antibody) | 0.38 nM | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of BRD4 Degradation using a Fluorescently-Tagged BRD4
This protocol describes the use of a cell line stably expressing a fluorescently tagged BRD4 protein (e.g., GFP-BRD4 or HaloTag-BRD4) to visualize its degradation upon treatment with this compound.
Materials:
-
Human cell line stably expressing GFP-BRD4 or HaloTag-BRD4 (e.g., HeLa, U2OS)
-
This compound (from a validated supplier)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
HaloTag® ligand (e.g., TMR, Janelia Fluor® dyes) if using HaloTag system
-
Hoechst 33342 or other suitable nuclear stain
-
High-resolution live-cell imaging system (confocal or widefield with deconvolution) with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells expressing fluorescently-tagged BRD4 onto glass-bottom dishes or plates suitable for high-resolution imaging.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Labeling (for HaloTag-BRD4):
-
If using a HaloTag-BRD4 cell line, label the cells with a cell-permeable HaloTag ligand according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 15-30 minutes).
-
Wash the cells with fresh, pre-warmed medium to remove unbound ligand.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1 µM).
-
Replace the medium in the imaging dish with the medium containing this compound. Include a vehicle control (DMSO) group.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the system to equilibrate for at least 15 minutes.
-
Acquire images at multiple time points (e.g., every 15-30 minutes for 4-24 hours) using appropriate laser lines and filter sets for the fluorescent tag and nuclear stain.
-
It is crucial to use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the tagged BRD4 in the nucleus of individual cells over time.
-
The nuclear stain can be used to segment the nuclei for accurate intensity measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0) for each cell.
-
Plot the normalized fluorescence intensity as a function of time for each concentration of the PROTAC.
-
Calculate degradation kinetics parameters such as the half-life (t1/2) and maximum degradation (Dmax).
-
Caption: Experimental workflow for live-cell imaging of BRD4 degradation.
Protocol 2: Washout Experiment to Monitor BRD4 Recovery
This protocol is designed to assess the reversibility of degradation and the rate of new BRD4 protein synthesis after the removal of this compound.
Procedure:
-
PROTAC Treatment:
-
Follow steps 1-3 of Protocol 1 to treat the cells with this compound for a sufficient time to induce significant degradation (e.g., 4-6 hours).
-
-
Washout:
-
After the treatment period, carefully aspirate the medium containing the PROTAC.
-
Wash the cells three times with a generous volume of pre-warmed, fresh cell culture medium to ensure complete removal of the degrader.
-
After the final wash, add fresh live-cell imaging medium to the dish.
-
-
Post-Washout Imaging:
-
Return the dish to the microscope stage and continue acquiring time-lapse images for an extended period (e.g., up to 48 hours) to monitor the recovery of the fluorescent signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the nucleus over time as described in Protocol 1.
-
Plot the recovery of the fluorescent signal as a function of time after washout. This will provide insights into the rate of de novo BRD4 synthesis.
-
Signaling Pathway Visualization
BRD4 is a critical regulator of transcription, particularly of genes involved in cell cycle progression and oncogenesis, such as c-MYC. Degradation of BRD4 by this compound is expected to downregulate the expression of these target genes.
Caption: BRD4 signaling pathway and the effect of its degradation.
Conclusion
Live-cell imaging is an indispensable technique for the preclinical evaluation of PROTACs like BRD4 Degrader-11. The protocols outlined here provide a framework for researchers to visualize and quantify the degradation of BRD4 in real-time, offering valuable data on the compound's efficacy, kinetics, and mechanism of action at the single-cell level. These studies will contribute to a deeper understanding of PROTAC biology and accelerate the development of this promising new class of therapeutics.
References
Application Notes and Protocols: Conjugating Antibodies to PROTAC BRD4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets. By harnessing the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate proteins of interest. Degrader-Antibody Conjugates (DACs) further enhance the therapeutic potential of PROTACs by combining their potent degradation capabilities with the target specificity of monoclonal antibodies. This strategy allows for the delivery of PROTACs to specific cell types, minimizing off-target effects and improving their pharmacokinetic profiles.[]
This document provides a detailed protocol for the conjugation of a specific PROTAC, BRD4 Degrader-11, to a targeting antibody. BRD4 (Bromodomain-containing protein 4) is a key epigenetic reader and transcriptional regulator implicated in the development and progression of various cancers.[2][3] PROTAC BRD4 Degrader-11 is a potent chimeric molecule that links a von Hippel-Lindau (VHL) E3 ligase ligand to a BRD4 ligand, effectively inducing the degradation of the BRD4 protein.[4][5][6] When conjugated to antibodies targeting tumor-specific antigens such as STEAP1 and CLL1, this compound has demonstrated potent, targeted degradation of BRD4 in prostate cancer cells.[4][5][6]
Note on this compound Reactivity: The publicly available information for this compound does not specify a pre-activated chemical handle for direct conjugation to antibodies. Small-molecule PROTACs are typically functionalized with a reactive group (e.g., a maleimide or NHS ester) to enable covalent linkage to an antibody. Therefore, the following protocol is based on a common and highly effective method for antibody-PROTAC conjugation: the reaction of a maleimide-functionalized PROTAC with reduced thiol groups on the antibody. It is assumed that a derivative of this compound containing a maleimide group is being used.
Quantitative Data Summary
The following tables summarize key quantitative data for antibody conjugates of this compound. Table 1 provides the reported efficacy of the degrader when conjugated to specific antibodies, while Table 2 presents hypothetical yet representative data for the characterization of a this compound conjugate.
Table 1: Efficacy of this compound Antibody Conjugates
| Antibody Target | Cell Line | DC50 (nM) | Reference |
| STEAP1 | PC3 (Prostate Cancer) | 0.23 | [4][5][6] |
| CLL1 | PC3 (Prostate Cancer) | 0.38 | [4][5][6] |
Table 2: Representative Characterization Data for a this compound Conjugate
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | > 90% | SDS-PAGE, SEC-HPLC |
| Monomer Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (7 days) | > 95% conjugate remaining | LC-MS |
Experimental Protocols
This section details the step-by-step procedures for preparing the antibody, conjugating it to a maleimide-activated this compound, and purifying and characterizing the resulting conjugate.
Protocol 1: Antibody Preparation and Reduction
This protocol describes the preparation of the antibody for conjugation by reducing its interchain disulfide bonds to generate reactive thiol groups.
Materials:
-
Antibody of interest (in a non-amine, non-thiol containing buffer, e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
Microcentrifuge
Procedure:
-
Antibody Buffer Exchange:
-
If the antibody is in a buffer containing amines (e.g., Tris) or other interfering substances, exchange it into degassed PBS, pH 7.2-7.4.
-
Use a centrifugal filter unit to concentrate the antibody and then resuspend it in the desired buffer. Repeat this process 3-5 times.
-
-
Concentration Adjustment:
-
Adjust the final antibody concentration to 2-10 mg/mL in degassed PBS.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 1-2 hours at 37°C with gentle mixing.
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter unit as described in step 1. The buffer for this exchange should be a degassed, non-thiol containing buffer such as PBS, pH 7.0-7.5.
-
Protocol 2: Conjugation of Maleimide-PROTAC to Reduced Antibody
This protocol details the conjugation of the maleimide-activated this compound to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-activated this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed
Procedure:
-
Prepare PROTAC Solution:
-
Dissolve the maleimide-activated this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the PROTAC stock solution to the reduced antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted maleimide groups, N-acetylcysteine can be added to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-PROTAC Conjugate
This protocol describes the purification of the antibody-PROTAC conjugate from unreacted PROTAC and other small molecules using size-exclusion chromatography (SEC).
Materials:
-
Crude antibody-PROTAC conjugate solution from Protocol 2
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)
-
Purification Buffer: PBS, pH 7.4
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
-
Sample Loading:
-
Load the crude conjugation reaction mixture onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the PROTAC, if applicable.
-
Collect fractions corresponding to the first major peak, which contains the high molecular weight antibody-PROTAC conjugate.
-
Protocol 4: Characterization of the Antibody-PROTAC Conjugate
This section provides methods to characterize the purified conjugate.
4.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the wavelength of maximum absorbance for the PROTAC (A_PROTAC).
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the PROTAC.[]
4.2. Purity and Aggregation Analysis by SDS-PAGE and SEC
-
SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to assess its integrity and the efficiency of conjugation.
-
SEC-HPLC: Use an analytical SEC column to determine the percentage of monomer, aggregate, and fragment in the purified conjugate.
4.3. Mass Spectrometry for DAR and Conjugate Identity
-
Use liquid chromatography-mass spectrometry (LC-MS) to determine the precise mass of the conjugate and confirm the distribution of drug-loaded species. This provides a more accurate DAR value than UV-Vis spectroscopy.[8][9]
4.4. In Vitro Stability Assay
-
Incubate the antibody-PROTAC conjugate in plasma from relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
At each time point, analyze the samples by LC-MS to determine the extent of drug deconjugation and assess the stability of the conjugate.[10][11][12]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of the antibody-PROTAC conjugate.
Caption: Experimental workflow for antibody-PROTAC conjugation.
Caption: Mechanism of action for a BRD4 degrader-antibody conjugate.
References
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
Detecting PROTAC BRD4 Degrader-11: Application Notes and Protocols for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. PROTAC BRD4 Degrader-11 is a potent, chimeric small molecule designed to induce the degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3] Accurate and sensitive detection and quantification of this compound in various biological matrices are crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and overall drug development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4]
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key genes involved in cell proliferation and cancer progression, such as c-Myc.[5][6] BRD4 is implicated in various signaling pathways, including NFκB, JAK/STAT, and PI3K, making it a prime therapeutic target in oncology.[6][7][8][9]
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[10] This heterobifunctional molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[10][11]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantification of this compound in biological samples involves sample preparation, liquid chromatography separation, and mass spectrometry detection.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: RNA Sequencing Analysis of PROTAC BRD4 Degrader-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes and inflammatory genes.[4][5][6] BRD4 has emerged as a promising therapeutic target in various cancers.[4][7][8] PROTAC BRD4 degraders offer a more potent and sustained inhibition of BRD4 function compared to traditional small molecule inhibitors.[8][9][10]
This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis to elucidate the genome-wide transcriptional consequences of treating cancer cells with PROTAC BRD4 Degrader-11 . This potent and specific BRD4 degrader has a DC50 (concentration for 50% degradation) of 0.23 nM in PC3 prostate cancer cells when conjugated with a STEAP1 antibody and 0.38 nM with a CLL1 antibody conjugate.[11][12] The following sections will guide researchers through the experimental design, detailed protocols for cell treatment and RNA-seq, and the subsequent data analysis pipeline to identify differentially expressed genes and affected signaling pathways.
Data Presentation: Expected Quantitative Outcomes
Following RNA-seq and bioinformatic analysis, a comprehensive dataset will be generated. The key quantitative data can be summarized in the following tables for clear interpretation and comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Comparison | Number of Upregulated Genes (FDR < 0.05) | Number of Downregulated Genes (FDR < 0.05) | Top 5 Downregulated Genes | Top 5 Upregulated Genes |
| This compound vs. Vehicle Control | Expected: 1500-2500 | Expected: 1500-2500 | MYC, EZH2, BCL2, CCND1, CDK6 | Expected pro-apoptotic and cell cycle arrest genes (e.g., CDKN1A) |
Table 2: Gene Set Enrichment Analysis (GSEA) of Downregulated Pathways
| Enriched Pathway | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val | Core Enrichment Genes |
| HALLMARK_MYC_TARGETS_V1 | Expected: < -2.0 | Expected: < 0.01 | List of leading-edge genes |
| HALLMARK_E2F_TARGETS | Expected: < -1.8 | Expected: < 0.01 | List of leading-edge genes |
| HALLMARK_G2M_CHECKPOINT | Expected: < -1.7 | Expected: < 0.01 | List of leading-edge genes |
| HALLMARK_DNA_REPAIR | Expected: < -1.5 | Expected: < 0.05 | List of leading-edge genes |
| HALLMARK_TNFA_SIGNALING_VIA_NFKB | Expected: < -1.5 | Expected: < 0.05 | List of leading-edge genes |
Table 3: Gene Set Enrichment Analysis (GSEA) of Upregulated Pathways
| Enriched Pathway | Normalized Enrichment Score (NES) | False Discovery Rate (FDR) q-val | Core Enrichment Genes |
| HALLMARK_APOPTOSIS | Expected: > 1.5 | Expected: < 0.05 | List of leading-edge genes |
| HALLMARK_P53_PATHWAY | Expected: > 1.5 | Expected: < 0.05 | List of leading-edge genes |
Experimental Protocols
A well-controlled experiment is crucial for generating high-quality, reproducible RNA-seq data.[13][14]
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line, or a prostate cancer cell line like PC3).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 10 nM, 100 nM) and a vehicle control (DMSO).
-
Include at least three biological replicates for each condition.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
-
Harvesting:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Homogenize the lysate by passing it through a 20-gauge needle.
-
Protocol 2: RNA Extraction
-
RNA Purification: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended for high-quality RNA-seq.
-
Protocol 3: RNA Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Use a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) to enrich for polyadenylated mRNAs and preserve strand information.
-
Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
-
Library Quality Control:
-
Quantify the final libraries using a Qubit fluorometer.
-
Assess the size distribution of the libraries using an Agilent Bioanalyzer.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (e.g., 2 x 75 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a depth of at least 20 million reads per sample.
-
Protocol 4: Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Use tools like RSEM or featureCounts to generate a count matrix of reads per gene.
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis between this compound treated and vehicle control samples using DESeq2 or edgeR in R.
-
Set a significance threshold of a False Discovery Rate (FDR) adjusted p-value < 0.05.
-
-
Gene Set Enrichment Analysis (GSEA):
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by BRD4 degradation and the experimental workflow for RNA sequencing analysis.
Caption: Mechanism of action for this compound.
Caption: Key downstream signaling pathways regulated by BRD4.
Caption: Experimental workflow for RNA sequencing analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRD4 Inhibitor dBET57 Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. This compound|CAS |DC Chemicals [dcchemicals.com]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. Gene set enrichment and pathway analysis | Griffith Lab [rnabio.org]
- 16. researchgate.net [researchgate.net]
Creating PROTAC-Antibody Conjugates (PACs) with Degrader-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Antibody Conjugates (PACs)
PROteolysis TArgeting Chimera (PROTAC)-Antibody Conjugates (PACs), also known as Degrader-Antibody Conjugates (DACs), represent a promising therapeutic modality that combines the target specificity of monoclonal antibodies with the catalytic protein degradation of PROTACs.[1] This approach overcomes some of the limitations of traditional PROTACs, such as poor solubility, low bioavailability, and lack of tissue specificity, by utilizing an antibody to deliver the PROTAC payload to a specific cell type.[]
The mechanism of action for a PAC involves several key steps. The antibody component of the PAC binds to a specific antigen on the surface of a target cell. Following binding, the PAC-antigen complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and the PROTAC is cleaved. The released PROTAC is then free to engage its target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the creation and evaluation of PACs using two distinct "Degrader-11" molecules: HDAC4 CHDI Degrader 11 and PROTAC BRD4 Degrader-11 .
Featured Payloads: Degrader-11 Variants
HDAC4 CHDI Degrader 11
HDAC4 CHDI Degrader 11 is a potent and selective degrader of Histone Deacetylase 4 (HDAC4). It is a PROTAC that comprises a class IIa HDAC inhibitor linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]
This compound
This compound is a potent chimeric degrader of Bromodomain-containing protein 4 (BRD4). This PROTAC can be conjugated to antibodies to target BRD4 degradation in specific cell types.
Data Presentation: Quantitative Analysis of Degrader-11 PACs
The following tables summarize the quantitative data for PACs constructed with Degrader-11 variants.
Table 1: In Vitro Degradation Efficacy of Degrader-11 PROTACs and PACs
| Degrader | Target Protein | Cell Line | Conjugated Antibody | DC50 (nM) |
| HDAC4 CHDI Degrader 11 | HDAC4 | Jurkat E6-1 | - | 4[3] |
| HDAC4 CHDI Degrader 11 | HDAC4 | Jurkat | - | 6[3] |
| HDAC4 CHDI Degrader 11 | HDAC4 | Mouse Huntington's Disease Model Cells | - | 1[3] |
| This compound | BRD4 | PC3 (Prostate Cancer) | anti-STEAP1 | 0.23 |
| This compound | BRD4 | PC3 (Prostate Cancer) | anti-CLL1 | 0.38 |
Table 2: In Vivo Performance of a BRD4-Targeting PAC
| PAC | Animal Model | Dosing | Key Outcomes |
| ROR1-Targeting BRD4 PAC | PC3 Xenograft Mouse Model | 15 mg/kg, two doses | Significant tumor growth inhibition.[4] |
| ROR1-Targeting BRD4 PAC | MDA-MB-231 Xenograft Mouse Model | 15 mg/kg, two doses | Significant tumor growth inhibition.[4] |
| anti-CLL1-GNE-987 (BRD4 PROTAC) | HL-60 AML Xenograft | Single IV administration | Dose- and antigen-dependent tumor regression.[5] |
Table 3: Pharmacokinetic and Stability Profile of a BRD4-Targeting PAC
| PAC | Parameter | Value |
| ROR1-Targeting BRD4 PAC | Half-life | ~4.96 days |
| ROR1-Targeting BRD4 PAC | Drug-to-Antibody Ratio (DAR) Day 0 | 4.98 |
| ROR1-Targeting BRD4 PAC | Drug-to-Antibody Ratio (DAR) Day 7 | 4.71 |
| ROR1-Targeting BRD4 PAC | Drug-to-Antibody Ratio (DAR) Day 14 | 4.64 |
Experimental Protocols
Protocol 1: Cysteine-Directed Antibody-PROTAC Conjugation
This protocol describes a common method for conjugating a PROTAC with a maleimide-functionalized linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized PROTAC linker
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Phosphate Buffered Saline (PBS)
-
Size-Exclusion Chromatography (SEC) column
-
Amicon Ultra centrifugal filter units
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using an Amicon Ultra centrifugal filter unit or a desalting column.
-
-
PROTAC-Linker Preparation:
-
Dissolve the maleimide-functionalized PROTAC linker in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the PROTAC-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the PROTAC-linker) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the PAC:
-
Purify the PAC from unconjugated PROTAC-linker and other small molecules using a pre-equilibrated SEC column (e.g., Superdex 200) with PBS as the mobile phase.
-
Alternatively, perform buffer exchange using Amicon Ultra centrifugal filter units to remove small molecule impurities.
-
Collect the fractions containing the purified PAC.
-
-
Characterization:
-
Determine the protein concentration of the purified PAC using a BCA assay or by measuring absorbance at 280 nm.
-
Proceed with characterization assays such as DAR determination and functional analysis.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of a PAC. It can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
Using Mass Spectrometry (Intact Mass Analysis):
-
Sample Preparation:
-
Dilute the purified PAC to a concentration of 0.1-1 mg/mL in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase LC column suitable for protein separation.
-
Elute the PAC using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting protein by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula, where I(i) is the intensity of the peak corresponding to the antibody with 'i' drugs conjugated:
-
Average DAR = Σ(i * I(i)) / Σ(I(i))
-
-
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of a PAC to induce the degradation of its target protein in a cell-based assay.
Materials:
-
Target cells expressing the antigen for the PAC's antibody
-
Complete cell culture medium
-
PAC and control articles (e.g., unconjugated antibody, free PROTAC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the target cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PAC. Include controls such as vehicle, unconjugated antibody, and free PROTAC.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded).
-
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, which can be affected by the degradation of an essential protein.
Materials:
-
Target cells
-
Complete cell culture medium
-
PAC and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the PAC and controls.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percent viability against the PAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PAC in a subcutaneous xenograft model.[1][6] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells that express the target antigen
-
Matrigel (optional)
-
PAC and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the tumor cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Dosing:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PAC and vehicle control via the desired route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the PAC-treated group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Visualizations
Signaling Pathway of PAC Action
Caption: Mechanism of action for a PROTAC-Antibody Conjugate (PAC).
Experimental Workflow for PAC Creation and Evaluation
Caption: General workflow for the development and evaluation of PACs.
References
Troubleshooting & Optimization
Technical Support Center: PROTAC BRD4 Degrader-11
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with PROTAC BRD4 Degrader-11 in DMSO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, chimeric proteolysis-targeting chimera (PROTAC) designed to selectively target the BRD4 (Bromodomain-containing protein 4) for degradation.[1] Like other PROTACs, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker connecting the two.[2] By bringing BRD4 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[3][4] This targeted protein degradation approach differs from traditional inhibitors that only block the protein's function.[3]
Q2: I'm having trouble dissolving this compound in DMSO. Is this a known issue?
A2: While this compound is reported to be soluble in DMSO, achieving a clear solution can be challenging.[2][5] PROTACs, in general, are large molecules that often fall "beyond the rule of 5" and can present solubility challenges.[6][7] Factors such as the quality of the DMSO, temperature, and handling technique can significantly impact dissolution. The datasheets for this compound specifically recommend using sonication and fresh, anhydrous DMSO.[2][5]
Q3: What is the reported solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO is up to 100 mg/mL (77.37 mM).[2][5] However, it is crucial to note that achieving this concentration may require specific handling procedures, such as ultrasonication.[2][5] It is also highlighted that hygroscopic (water-absorbing) DMSO can significantly reduce the actual solubility.[2][5]
Q4: Can I use other solvents if I cannot dissolve the compound in DMSO?
A4: While DMSO is the primary recommended solvent for initial stock solutions, some PROTACs have shown solubility in other organic solvents like dimethylformamide (DMF) or ethanol, though often to a lesser extent.[8][9] For in vivo applications or cell-based assays requiring lower DMSO concentrations, co-solvent formulations using PEG300, Tween 80, and saline are often employed.[10][11] It is always recommended to perform small-scale solubility tests before preparing a large stock solution in a new solvent system.
Troubleshooting Guide: Solubility Issues
This section provides a step-by-step guide to address common problems encountered when dissolving this compound.
Problem: The compound is not fully dissolving in DMSO, or a precipitate is visible.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Verify DMSO Quality | Use a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). | DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds like PROTACs.[2][5] |
| 2. Apply Sonication | Place the vial containing the compound and DMSO in a sonicator bath for 5-10 minute intervals. Monitor the solution between intervals. | Mechanical agitation and cavitation from sonication can break up compound aggregates and increase the rate of dissolution.[2][10] |
| 3. Gentle Warming | Warm the solution gently in a water bath at 37°C for short periods (5-10 minutes). Do not exceed 40°C. | Increasing the temperature can enhance the solubility of many compounds. However, excessive heat may risk compound degradation. |
| 4. Vortexing | Vortex the solution vigorously for 1-2 minutes after adding the solvent and between sonication/heating steps. | Provides mechanical agitation to aid in the dissolution process. |
| 5. Prepare a More Dilute Stock | If the desired concentration is high (e.g., >50 mM), try preparing a more dilute stock solution (e.g., 10 mM) first. | It is often easier to fully dissolve a compound at a lower concentration before attempting to create a highly concentrated stock. |
| 6. Check for Compound Stability | If the compound has been stored for an extended period, especially in solution, its integrity may be compromised. | PROTACs can be complex molecules with varying stability. Degradation can lead to insoluble byproducts. Store stock solutions at -80°C for long-term stability.[1] |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and related BRD4 degraders.
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes | Reference |
| This compound | DMSO | 100 mg/mL | 77.37 mM | Ultrasonication recommended; use of fresh, anhydrous DMSO is critical. | [2][5] |
| ARV-825 | DMSO | ≥ 50 mg/mL | 54.15 mM | Use of fresh, anhydrous DMSO is critical. | [10][12] |
| ARV-825 | Dimethyl formamide | ~15 mg/mL | ~16.24 mM | [8] | |
| dBET1 | DMSO | ~25 mg/mL | ~31.83 mM | [9] | |
| dBET1 | Ethanol | ~5 mg/mL | ~6.37 mM | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound (MW: 1292.56 g/mol ) to equilibrate to room temperature before opening to prevent condensation.[1]
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of the compound, add 77.37 µL of DMSO.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator water bath. Sonicate for 10 minutes. Check for visible particulates. If the solution is not clear, vortex again and repeat sonication for another 10 minutes.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5 minutes. Vortex and inspect the solution.
-
Final Check: Once the solution is clear, briefly centrifuge the vial to pull down any solution from the cap.
-
Storage: For short-term storage (up to 2 weeks), store the stock solution at 4°C. For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for troubleshooting solubility issues.
Caption: Key factors influencing PROTAC solubility.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. xcessbio.com [xcessbio.com]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ARV-825 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. PROTAC BRD4 Degrader-5 | PROTAC Degrader of BRD4 | 2409538-70-9 | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing the concentration of PROTAC BRD4 Degrader-11 for experiments
Welcome to the technical support center for PROTAC BRD4 Degrader-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective degrader in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's natural disposal system, the proteasome.[3] This event-driven mechanism allows for the catalytic degradation of the target protein.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. However, based on available data, a good starting point for in vitro cell-based assays is in the low nanomolar range. For instance, in PC3 prostate cancer cells, the DC50 (concentration for 50% degradation) has been reported to be as low as 0.23 nM and 0.38 nM when conjugated with specific antibodies.[1][4][5] We recommend performing a dose-response experiment ranging from 0.1 nM to 1 µM to determine the optimal concentration for your specific system.
Q3: How long should I incubate the cells with this compound?
A3: The incubation time required to observe significant degradation of BRD4 can vary. Significant degradation of BRD4 has been observed in as little as 4 to 8 hours of treatment.[6][7][8] For initial experiments, a time-course study is recommended, with time points such as 4, 8, 16, and 24 hours to determine the optimal incubation period for achieving maximal degradation.[7][8]
Q4: How can I confirm that the observed protein depletion is due to degradation and not just inhibition?
A4: To confirm that this compound is inducing degradation, you should perform a Western blot analysis to directly measure the levels of BRD4 protein. A significant decrease in the BRD4 band intensity upon treatment indicates degradation. As a negative control, you can use a BRD4 inhibitor like JQ1, which should not cause a decrease in the total BRD4 protein levels.[7][8] Additionally, pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of BRD4, confirming the involvement of the proteasome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of BRD4 | Suboptimal Concentration: The concentration of the PROTAC may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Insufficient Incubation Time: The treatment duration may be too short to observe degradation. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point. | |
| Low E3 Ligase Expression: The cell line used may have low endogenous levels of the recruited E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., VHL) in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression. | |
| Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[3] | Although many PROTACs are cell-permeable, issues can arise. If suspected, consult literature for permeability data or consider alternative delivery methods if available. | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of Inactive Binary Complexes: At high concentrations, the PROTAC can independently bind to BRD4 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[9] | This is a known phenomenon for PROTACs.[9] Use concentrations at or near the optimal degradation concentration (DCmax) and avoid excessively high concentrations. The peak degradation is often observed before the "hook effect" becomes prominent. |
| Off-Target Effects or Cellular Toxicity | High Concentration: Excessive concentrations can lead to non-specific effects. | Use the lowest effective concentration that achieves the desired level of degradation. |
| Degradation of Other Proteins: The PROTAC may be inducing the degradation of other proteins. | Perform proteomic studies to assess the selectivity of the degrader. Shorter treatment times (< 6 hours) are recommended to identify direct targets.[10] | |
| Hijacking of the Ubiquitin-Proteasome System: Overloading the system could affect the degradation of other cellular proteins.[9] | Monitor cell health and viability using assays like MTT or CellTiter-Glo. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (DC50) of this compound
-
Cell Seeding: Seed your cells of interest in a 12-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Treatment: The following day, remove the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8 hours) at 37°C and 5% CO2.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., α-Tubulin or GAPDH).
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 protein against the log of the degrader concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PROTAC BRD4 Degrader-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-11. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, tagging it for degradation by the proteasome.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target data for this compound is not extensively published, potential off-target effects can be hypothesized based on two main mechanisms:
-
BRD4-related off-targets: Since the degrader targets BRD4, other members of the BET (Bromodomain and Extra-Terminal) family, such as BRD2 and BRD3, which share structural homology, are potential off-targets.
-
VHL-related off-targets: The recruitment of the VHL E3 ligase could potentially lead to the degradation of proteins that are not the intended target but come into proximity of the E3 ligase complex.[2]
Global proteomics is the recommended method to empirically determine the off-target profile in your specific cellular context.
Q3: How can I confirm that BRD4 degradation is occurring via the proteasome?
A3: To confirm proteasome-dependent degradation, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period before adding this compound. If the degradation of BRD4 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.[3]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader. This is thought to occur because at high concentrations, the PROTAC forms binary complexes with either the target protein (BRD4) or the E3 ligase (VHL) separately, rather than the productive ternary complex (BRD4-PROTAC-VHL). To avoid this, it is crucial to perform a dose-response curve to determine the optimal concentration range for effective degradation.
Troubleshooting Guides
Problem 1: No or low BRD4 degradation observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal degradation concentration (DC50). Be mindful of the "hook effect" at very high concentrations. |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal duration of treatment for maximal BRD4 degradation. Degradation kinetics can vary between cell lines. |
| Low E3 Ligase Expression | Confirm the expression of VHL E3 ligase in your cell line of interest using Western Blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability | Although many PROTACs are designed to be cell-permeable, issues can arise. If possible, use a positive control PROTAC known to work in your cell system to verify your experimental setup. |
| Incorrect Protein Lysis/Western Blot Protocol | Ensure your lysis buffer is appropriate for nuclear proteins like BRD4 and that your Western Blot protocol is optimized for BRD4 detection. |
Problem 2: High cell toxicity observed.
| Potential Cause | Troubleshooting Step |
| Off-target Effects | High concentrations of the PROTAC may lead to off-target degradation and subsequent toxicity. Reduce the concentration to the lowest effective dose for BRD4 degradation. Perform global proteomics to identify potential off-target proteins. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. Run a vehicle-only control. |
| On-target Toxicity | Degradation of BRD4 itself can lead to cell cycle arrest and apoptosis in some cell lines. This may be an expected outcome of the treatment. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm. |
Experimental Protocols
Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying off-target effects of this compound using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at the optimal degradation concentration and a vehicle control (e.g., DMSO) for the determined optimal time.
-
Include a positive control (e.g., a known pan-BET degrader) if available.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer to ensure complete protein solubilization.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples with TMT reagents to enable multiplexing and accurate quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Western Blot for BRD4 Degradation
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of BRD4 degradation.[4]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to confirm the formation of the BRD4-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against either BRD4 or VHL overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot using antibodies against BRD4 and VHL to detect the presence of both proteins in the complex.[5]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of PROTAC BRD4 Degrader-11 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of PROTAC BRD4 Degrader-11 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading in my aqueous buffer. What are the likely causes?
A1: this compound, like many PROTACs, can be susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: If your PROTAC contains a thalidomide-like moiety to recruit the Cereblon (CRBN) E3 ligase, the glutarimide ring is prone to hydrolysis, especially at neutral to basic pH.[1][2] This cleavage can render the PROTAC inactive as it can no longer bind to the E3 ligase.
-
Oxidation: Many BRD4-targeting PROTACs utilize a JQ1-based warhead. The thienodiazepine core of JQ1 is susceptible to oxidation, which can be accelerated by exposure to light, heat, and trace metals in the solution.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to two years. For stock solutions in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[4] To minimize degradation in aqueous solutions for experimental use, it is advisable to prepare fresh solutions and use them promptly.
Q3: How can I improve the solubility of my this compound?
A3: PROTACs are often large, hydrophobic molecules with poor aqueous solubility.[5] To improve solubility, consider the following:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer can significantly improve solubility.
-
Formulation with Excipients: Surfactants and polymers can be used to create formulations like amorphous solid dispersions (ASDs) or lipid-based nanoparticles that enhance solubility.[5]
-
pH Adjustment: Depending on the presence of ionizable groups in the molecule, adjusting the pH of the buffer can improve solubility.
Q4: What analytical techniques can I use to monitor the stability of my this compound?
A4: The most common and effective methods for assessing the stability of PROTACs are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact PROTAC from its degradation products, allowing for quantification of the remaining active molecule over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used to identify the masses of degradation products, providing insights into the degradation pathway.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of activity in cell-based assays over time. | Degradation of the PROTAC in the cell culture medium. | 1. Prepare fresh PROTAC solutions for each experiment.2. Minimize the exposure of the stock solution to light and elevated temperatures.3. Consider if components in your media could be accelerating degradation. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the PROTAC. | 1. Increase the percentage of co-solvent (e.g., DMSO) in your final solution, ensuring it is compatible with your assay.2. Use a buffered solution at a pH that favors the solubility of your PROTAC.3. Investigate the use of solubility-enhancing excipients. |
| Inconsistent results between experiments. | Instability of the PROTAC stock solution or working solutions. | 1. Aliquot your stock solution to avoid multiple freeze-thaw cycles.[9]2. Prepare working solutions immediately before use from a freshly thawed aliquot.3. Verify the concentration of your stock solution periodically using HPLC. |
| Appearance of new peaks in HPLC analysis of the PROTAC solution. | Chemical degradation of the PROTAC. | 1. To investigate hydrolysis, run stability studies at different pH values (e.g., acidic, neutral, basic).2. To investigate oxidation, add an antioxidant (e.g., ascorbic acid) to your solution and compare its stability to a solution without the antioxidant.3. Protect your solutions from light by using amber vials. |
Data on Formulation Strategies to Enhance Stability
While specific quantitative data for this compound is not publicly available, the following table summarizes the qualitative and semi-quantitative effects of common formulation strategies on similar molecules.
| Formulation Strategy | Mechanism of Stabilization | Effect on Stability | Relevant Molecule Class |
| pH Control (Acidic Buffer, e.g., pH 4-5) | Reduces the rate of hydrolysis of the glutarimide ring. | Significantly increases the half-life of thalidomide-based components.[1] | Thalidomide and its analogs |
| Addition of Antioxidants (e.g., Ascorbic Acid, BHT) | Scavenges free radicals and reactive oxygen species, preventing oxidative degradation. | Can significantly reduce the rate of degradation of oxidation-prone molecules. | JQ1 and other molecules with electron-rich moieties |
| Use of Co-solvents (e.g., DMSO, Ethanol) | Increases the solubility of the PROTAC, potentially reducing aggregation-related instability. | Improves apparent stability by keeping the molecule in solution. | Hydrophobic small molecules |
| Amorphous Solid Dispersions (ASDs) | Disperses the PROTAC in a polymer matrix, preventing crystallization and improving dissolution and solubility.[5] | Can lead to a pronounced supersaturation of the PROTAC in solution without precipitation.[5] | Poorly soluble PROTACs |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Ammonium Acetate
-
The buffer or solution in which stability is to be tested
-
HPLC system with a UV detector and a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[6]
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
PROTAC Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Stability Study Sample: Dilute the PROTAC stock solution to a final concentration of 10 µM in the test buffer (e.g., PBS, pH 7.4). Prepare enough volume for all time points.
3. Stability Study Procedure:
-
Incubate the stability study sample at the desired temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Immediately quench any further degradation by diluting the aliquot 1:1 with a solution of 50:50 ACN:Water.
-
Store the quenched samples at -20°C until analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Monitor at a wavelength where the PROTAC has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 5 µL
5. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of the initial peak area remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing PROTAC stability.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BET Protein Inhibitor JQ1 Ameliorates Experimental Peritoneal Damage by Inhibition of Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Western blot troubleshooting for BRD4 degradation bands
Welcome to the technical support center for BRD4 degradation Western blotting. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain clear and reliable results in their BRD4 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for BRD4 on a Western blot?
A1: BRD4 has multiple isoforms, with the two most common being a long isoform (BRD4-L) and a short isoform (BRD4-S).[1][2][3]
-
BRD4-L (Long Isoform): The full-length protein has a predicted molecular weight of approximately 152 kDa, but it often migrates at a higher apparent molecular weight, typically around 200-210 kDa , due to extensive post-translational modifications (PTMs) like phosphorylation and ubiquitination.[2][4][5]
-
BRD4-S (Short Isoform): This variant lacks the C-terminal domain and has an approximate molecular weight of 120 kDa .[1] It is common to see discrepancies in observed molecular weight between different antibodies and experimental conditions.[4]
Q2: Why am I seeing multiple bands when probing for BRD4?
A2: The presence of multiple bands can be due to several factors:
-
Isoforms: As mentioned above, the long and short isoforms of BRD4 will appear as distinct bands.[1][6]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, or SUMOylation can cause shifts in molecular weight, leading to multiple bands.[5][7]
-
Protein Degradation: During sample preparation, endogenous proteases can cleave BRD4, resulting in smaller bands. This can appear as a smear or distinct lower molecular weight bands.[7][8] Always use fresh samples with protease inhibitors.[7][9]
-
Splice Variants: In addition to the main long and short isoforms, other splice variants may exist.[10]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[10][11]
Q3: What are the essential controls for a BRD4 degradation experiment?
A3: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): This is the baseline for no degradation, showing the endogenous level of BRD4.[6][12]
-
Positive Control Degrader: Use a well-characterized BRD4 degrader (e.g., dBET1, MZ1) to confirm that the degradation machinery is active in your cell line.[12][13][14]
-
Negative Control Compound: Use an inactive version of the degrader (e.g., cis-MZ1) or a BRD4 inhibitor that does not induce degradation (e.g., JQ1) to show the effect is specific to the degrader molecule.[12][14]
-
Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor (e.g., MG132, bortezomib) before adding the degrader should rescue or attenuate BRD4 degradation, confirming the involvement of the ubiquitin-proteasome system.[6][13][15]
-
Loading Control: Probing for a stable housekeeping protein (e.g., α-Tubulin, GAPDH, β-actin) is essential to ensure equal protein loading across all lanes.[6][12][16]
Troubleshooting Guide
Problem: No BRD4 Signal or Very Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | BRD4 is a large protein (~200 kDa). Optimize transfer conditions for high molecular weight proteins. Consider an overnight wet transfer at 4°C. Use a 0.45 µm pore size membrane.[9] Adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in transferring large proteins.[17] |
| Low Protein Expression | Ensure the chosen cell line expresses sufficient levels of BRD4. You can check databases like The Human Protein Atlas.[7] Load a higher amount of total protein (30-100 µg) per lane.[7] Include a positive control lysate from a cell line known to express high levels of BRD4. |
| Primary Antibody Issues | The antibody concentration may be too low; perform a titration to find the optimal concentration.[17][18] Confirm the antibody is validated for Western blotting. Ensure the antibody is not expired and has been stored correctly.[17] |
| Antigen Masking | Some blocking buffers, like nonfat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA), or reduce the blocking time.[17][19] |
Problem: No BRD4 Degradation Observed After Treatment
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Conditions | The degrader concentration may be too low or too high (due to the "hook effect"). Perform a dose-response experiment with a wide range of concentrations. The treatment time may be insufficient; perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal degradation window.[12][20] |
| Inactive Degrader Compound | Ensure the compound has not degraded. Use a fresh stock. Run a positive control degrader in parallel to confirm the experimental system is working.[13][14] |
| Cell Line Specifics | The cell line may not express the necessary E3 ligase (e.g., Cereblon for dBET1, VHL for MZ1) that the degrader recruits. Confirm E3 ligase expression via Western blot or qPCR.[13] |
| Degradation is Proteasome-Independent | To confirm proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132). Lack of signal rescue indicates a different degradation pathway or mechanism.[6][13] |
Problem: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature or perform it overnight at 4°C.[17] Ensure the blocking buffer is fresh. Adding 0.05% Tween 20 to the blocking buffer can help reduce background.[17] |
| Insufficient Washing | Increase the number and duration of wash steps. Perform at least three 5-10 minute washes after primary and secondary antibody incubations.[7] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate both antibodies to determine the lowest concentration that still provides a strong specific signal.[10][17] |
| Sample Degradation | Protein degradation during sample prep can result in multiple smaller bands.[8] Ensure samples are always kept on ice and that a fresh protease inhibitor cocktail is added to the lysis buffer.[7][9] |
Quantitative Data Summary
The following table summarizes typical experimental conditions used in BRD4 degradation studies.
| Degrader | Target E3 Ligase | Cell Line | Concentration Range | Time Course | Reference |
| dBET6 | Cereblon (CRBN) | HepG2 | IC50: 23.3 nM | 8 hours | [16] |
| MZ1 | VHL | MDA-MB-231 | 1 µM | 4, 8, 16, 24 hours | [12] |
| dBET1 | Cereblon (CRBN) | LS174t | 20 nM - 5 µM | 24 hours | [13] |
| SJH1-51B | SKP1 | MDA-MB-231, HEK293T | 5 - 10 µM | 24 hours | [6] |
| Compound 37 | Cereblon (CRBN) | MDA-MB-231 | 100 nM - 10 µM | 8 hours | [14][20] |
Visualized Guides and Pathways
PROTAC-Mediated BRD4 Degradation Pathway
Caption: PROTACs form a ternary complex, leading to BRD4 ubiquitination and proteasomal degradation.
Standard Experimental Workflow
Caption: Step-by-step workflow for a BRD4 degradation Western blot experiment.
Western Blot Troubleshooting Logic
Caption: A decision tree to diagnose common BRD4 Western blot issues.
Detailed Experimental Protocol
This protocol provides a general framework for assessing BRD4 degradation. Optimization may be required for specific cell lines and degrader compounds.
1. Cell Seeding and Treatment
-
Seed cells (e.g., MDA-MB-231, HepG2) in 6-well or 12-well plates and grow to 70-80% confluency.
-
Prepare fresh stocks of your degrader compound and controls (vehicle, positive/negative controls) in appropriate serum-free media.
-
For proteasome inhibition controls, pre-treat cells with MG132 (e.g., 10 µM) for 1-4 hours prior to adding the degrader.[13]
-
Remove growth media, wash once with PBS, and add the media containing the treatment compounds.
-
Incubate for the desired amount of time (e.g., 8, 16, or 24 hours) at 37°C and 5% CO₂.[12][16]
2. Cell Lysis and Protein Quantification
-
Place culture plates on ice. Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer containing a fresh reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature samples by boiling at 95-100°C for 5-10 minutes.[8]
-
Load 20-50 µg of protein per lane onto an 8% Tris-glycine polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.45 µm PVDF or nitrocellulose membrane. For a large protein like BRD4, a wet transfer at 30V overnight at 4°C is recommended.
-
Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Incubate the membrane with primary antibody (e.g., anti-BRD4, diluted in blocking buffer) overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[21]
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
If necessary, strip the membrane and re-probe for a loading control like α-Tubulin or GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. The role of distinct BRD4 isoforms and their contribution to high-grade serous ovarian carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. bosterbio.com [bosterbio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubcompare.ai [pubcompare.ai]
Minimizing cytotoxicity of PROTAC BRD4 Degrader-11 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PROTAC BRD4 Degrader-11 in cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, chimeric degrader of the Bromodomain-containing protein 4 (BRD4).[1] It is a heterobifunctional molecule designed to simultaneously bind to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. By degrading BRD4, this PROTAC aims to downregulate the expression of key oncogenes, such as c-Myc, that are transcriptionally regulated by BRD4.
Q2: What are the potential causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with this compound can arise from several factors:
-
On-target cytotoxicity: The degradation of BRD4 itself can lead to cell death, particularly in cancer cells that are highly dependent on BRD4 for their survival and proliferation. BRD4 is a key regulator of oncogenes like c-Myc, and its removal can trigger apoptosis.
-
Off-target cytotoxicity: The PROTAC may induce the degradation of proteins other than BRD4. This can be due to a lack of complete selectivity of the BRD4-binding component (warhead) or the E3 ligase-recruiting component. Some BRD4 degraders also show activity against other BET family members like BRD2 and BRD3.[2][3]
-
Cell line-specific sensitivity: The cytotoxic response to BRD4 degradation can vary significantly between different cell lines.[4][5] This can be influenced by the cell's dependence on BRD4, the expression levels of the VHL E3 ligase, and the overall health and passage number of the cells.
-
BRD4-independent effects: Some studies with other BRD4 PROTACs have shown that cytotoxicity can persist even in BRD4-knockout cells, suggesting the existence of BRD4-independent mechanisms of cell death.[6][7]
Q3: How can I determine if the observed cytotoxicity is on-target or off-target?
A3: To distinguish between on-target and off-target cytotoxicity, consider the following experiments:
-
Rescue experiment with a BRD4 inhibitor: Pre-treatment of cells with a high concentration of a BRD4 inhibitor (like JQ1) should block the binding of this compound to BRD4. If the cytotoxicity is on-target, this pre-treatment should rescue the cells from PROTAC-induced death.
-
Use of a non-degrading control: Synthesize or obtain a control molecule that is structurally similar to this compound but cannot bind to the VHL E3 ligase. This control molecule should still bind to BRD4 but will not induce its degradation. If the cytotoxicity is primarily due to BRD4 degradation, this control molecule should be significantly less cytotoxic.
-
BRD4 knockdown/knockout cells: Test the cytotoxicity of this compound in cells where BRD4 has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is on-target, these cells should be more resistant to the PROTAC.
Q4: What are some general strategies to minimize the cytotoxicity of this compound?
A4: Here are some strategies to mitigate cytotoxicity:
-
Optimize concentration and treatment duration: Perform a dose-response and time-course experiment to identify the lowest concentration and shortest treatment time that still achieves effective BRD4 degradation without causing excessive cell death.
-
Use a more selective degrader: If off-target effects are suspected, consider using a more selective BRD4 degrader if available. Some PROTACs have been specifically designed to be highly selective for BRD4 over other BET family members.[2][8]
-
Cell line selection: If possible, choose a cell line that is known to be less sensitive to BRD4 degradation for initial experiments.
-
Targeted delivery: For in vivo studies or more advanced in vitro models, consider conjugating this compound to an antibody that specifically targets a cell surface receptor overexpressed on your cancer cells of interest.[1] This can help to concentrate the PROTAC in the target cells and reduce systemic toxicity.
II. Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to BRD4 degradation. | 1. Confirm the on-target effect by performing a rescue experiment with a BRD4 inhibitor. 2. If on-target, consider using a cell line with lower dependence on BRD4 for initial mechanistic studies. 3. Carefully titrate the PROTAC concentration to find a therapeutic window that allows for BRD4 degradation with acceptable levels of cytotoxicity. |
| Off-target effects. | 1. Perform a Western blot to check for the degradation of other BET family members (BRD2, BRD3). 2. If significant degradation of other BET proteins is observed, this may be contributing to the cytotoxicity. Consider using a more selective BRD4 degrader.[2][8] |
| Cell culture conditions. | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Check for mycoplasma contamination. 3. Use a consistent and appropriate cell seeding density. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health or passage number. | 1. Use cells within a consistent and low passage number range. 2. Monitor cell morphology and doubling time to ensure consistency. |
| Inaccurate PROTAC concentration. | 1. Prepare fresh dilutions of the PROTAC for each experiment from a validated stock solution. 2. Ensure proper mixing of the PROTAC in the cell culture medium. |
| Inconsistent incubation times. | 1. Use a precise timer for all incubation steps. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
III. Data Presentation
Table 1: Degradation Potency (DC50) of this compound in PC3 Cells
| PROTAC Conjugate | Cell Line | DC50 (nM) | Reference |
| This compound-STEAP1 Antibody | PC3 | 0.23 | [1] |
| This compound-CLL1 Antibody | PC3 | 0.38 | [1] |
Table 2: Comparative Cytotoxicity (IC50) and Degradation (DC50) of Various BRD4 PROTACs in Hematologic Cancer Cell Lines
| PROTAC | Cell Line | IC50 | DC50 (BRD4) | E3 Ligase | Reference |
| ARV-825 | T-ALL cell lines | Lower than JQ1, dBET1, OTX015 | Not specified | Cereblon | [4] |
| Cholangiocarcinoma cell lines | Significantly lower than OTX015 and JQ1 | Not specified | Cereblon | [9] | |
| MZ1 | AML cell lines | NB4: 0.074 µM, Kasumi-1: 0.074 µM, MV4-11: 0.110 µM, K562: 0.403 µM | Not specified | VHL | [5] |
| dBET1 | T-ALL cell lines | Higher than ARV-825 | Not specified | Cereblon | [4] |
| QCA570 | Bladder cancer cell lines | Not specified | ~1 nM | Cereblon | [10] |
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).
-
After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[7]
Western Blot for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 protein following treatment with the PROTAC.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-VHL ternary complex.
Materials:
-
Cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Antibody against VHL or BRD4
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound for a short period (e.g., 1-2 hours).
-
Lyse the cells with a gentle Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against either VHL or BRD4 overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting, probing for BRD4 (if you pulled down with VHL) or VHL (if you pulled down with BRD4) to confirm the presence of the ternary complex.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[2][3][11]
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Simplified BRD4 signaling pathway and the effect of its degradation.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 11. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PROTAC BRD4 Degrader-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC BRD4 Degrader-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: My cells are showing incomplete degradation of BRD4 after treatment with this compound. What are the possible causes and solutions?
Incomplete degradation can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended solutions. Common issues include suboptimal compound concentration, insufficient treatment duration, or cell-line-specific resistance.
Q3: I am observing a "hook effect" with this compound. How can I mitigate this?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex (BRD4-PROTAC-E3 ligase). To mitigate this, it is crucial to perform a dose-response experiment to identify the optimal concentration range for maximal degradation.
Q4: How can I confirm that BRD4 degradation is proteasome-dependent?
To confirm that the degradation of BRD4 is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If BRD4 degradation is blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Troubleshooting Guides
Issue 1: Incomplete or No BRD4 Degradation
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration (DC50) of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal BRD4 degradation. |
| Low E3 Ligase Expression | Verify the expression level of the E3 ligase recruited by this compound (e.g., VHL or Cereblon) in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| Cellular Resistance | Resistance can develop through mutations in the E3 ligase or upregulation of drug efflux pumps (e.g., ABCB1). Sequence the E3 ligase to check for mutations. Use efflux pump inhibitors (e.g., verapamil) to see if degradation is restored. |
| Poor Compound Stability or Permeability | Ensure proper storage and handling of the PROTAC. If permeability is an issue, consider using cell lines with higher permeability or consult literature for formulation strategies. |
Issue 2: The "Hook Effect"
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) dominates over the productive ternary complex. Perform a detailed dose-response curve to identify the optimal concentration that promotes maximal degradation before the hook effect occurs. |
| Weak Ternary Complex Cooperativity | The stability of the ternary complex is crucial. If the hook effect is severe, it may indicate poor cooperativity. While difficult to directly modulate, this is a key consideration in PROTAC design. |
Issue 3: Off-Target Effects
| Possible Cause | Suggested Solution |
| Non-specific Binding | The warhead or E3 ligase ligand of the PROTAC may bind to other proteins. Perform proteomic studies to identify potential off-target proteins that are degraded. |
| Degradation of Natural E3 Ligase Substrates | High concentrations of the PROTAC can sequester the E3 ligase, potentially affecting the degradation of its natural substrates. Use the lowest effective concentration of the PROTAC. |
| Use of Negative Controls | Synthesize or obtain a negative control compound where either the BRD4-binding or E3 ligase-binding moiety is inactivated. This will help differentiate between on-target and off-target effects. |
Quantitative Data
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| PC3 | Prostate Cancer | 0.23 (conjugated with STEAP1 antibody) | [1][2] |
| PC3 | Prostate Cancer | 0.38 (conjugated with CLL1 antibody) | [1][2] |
Table 2: Comparative Potency of Various BRD4 Degraders in Different Cancer Cell Lines
| Degrader | Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |
| dBET1 | MV4;11 | Acute Myeloid Leukemia | 140 | - | [3] |
| MZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | - | ~100 | [4] |
| ARV-825 | Jurkat | T-cell Acute Lymphoblastic Leukemia | <10 | <1 | [5] |
| QCA570 | 5637 | Bladder Cancer | 2.6 | ~1 | [4] |
| QCA570 | J82 | Bladder Cancer | 10.8 | ~1 | [4] |
| dBET6 | HCT116 | Colon Carcinoma | 1-500 | - | [3] |
| dBET6 | MCF7 | Breast Adenocarcinoma | 1-500 | - | [3] |
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Cell Viability (MTS/MTT) Assay
Objective: To assess the effect of this compound on cell viability and determine the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control and wells with media only for background subtraction.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Immunoprecipitation for BRD4 Ubiquitination
Objective: To detect the ubiquitination of BRD4 after treatment with this compound.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Pre-clearing Lysate: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-BRD4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BRD4.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Western Blotting.
Caption: Common Mechanisms of Resistance to BRD4 PROTACs.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Ensuring Complete Degradation of BRD4 with PROTAC Degrader-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PROTAC Degrader-11 for the effective degradation of the BRD4 protein. Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC BRD4 Degrader-11 and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to specifically induce the degradation of the Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome machinery. This targeted degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely.
Q2: What are the key components of this compound?
A2: this compound consists of three main components: a ligand that specifically binds to the bromodomains of BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2]
Q3: What is the reported potency of this compound?
A3: When conjugated with STEAP1 and CLL1 antibodies, this compound has been shown to induce degradation of BRD4 in PC3 prostate cancer cells with a half-maximal degradation concentration (DC50) of 0.23 nM and 0.38 nM, respectively.[1][3][4] It is important to note that the optimal concentration for achieving maximal degradation (Dmax) may vary depending on the cell line and experimental conditions.
Q4: How is this compound different from a BRD4 inhibitor like JQ1?
A4: While both target BRD4, their mechanisms of action are fundamentally different. A BRD4 inhibitor, such as JQ1, reversibly binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby inhibiting its function. In contrast, this compound leads to the complete removal of the BRD4 protein from the cell. This can result in a more profound and sustained downstream effect compared to inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No BRD4 Degradation | 1. Suboptimal PROTAC Concentration: The concentration of PROTAC Degrader-11 may be too low or too high (see "Hook Effect" below).2. Insufficient Incubation Time: The treatment duration may not be long enough for the degradation process to complete.3. Low VHL E3 Ligase Expression: The cell line used may have low endogenous levels of the VHL E3 ligase.4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.5. Incorrect PROTAC Handling/Storage: Improper storage may have led to degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration (DC50 and Dmax). A typical starting range is 1 nM to 10 µM.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time.3. Verify VHL expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that utilizes a more ubiquitously expressed E3 ligase.4. While specific data for this degrader is limited, ensure proper solubilization in a suitable solvent like DMSO. For persistent issues, consider specialized delivery methods.5. Store the compound as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3] |
| The "Hook Effect" | At very high concentrations, the PROTAC can form binary complexes with either BRD4 or VHL, which do not lead to degradation, thus reducing the efficiency of ternary complex formation. | This is a known phenomenon for PROTACs. The dose-response curve will show reduced degradation at higher concentrations. The optimal concentration for maximal degradation (Dmax) should be used for subsequent experiments, not the highest concentration. |
| Off-Target Effects | The PROTAC may be causing the degradation of other proteins besides BRD4. | Perform proteomic studies (e.g., mass spectrometry) to assess the selectivity of the degrader in your experimental system. As a control, use an inactive analogue of the PROTAC if available. |
| Cell Toxicity | High concentrations of the PROTAC or prolonged incubation times may lead to cytotoxicity unrelated to BRD4 degradation. | Determine the cytotoxic concentration of the degrader using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic threshold for your degradation experiments. |
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
Western Blot for BRD4 Degradation
This protocol is for determining the extent of BRD4 protein degradation following treatment with PROTAC Degrader-11.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for the loading control.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
Ubiquitination Assay
This assay confirms that BRD4 degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-BRD4 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Treatment:
-
Seed cells in 10 cm dishes.
-
Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with the optimal degradation concentration of this compound for a shorter time point where degradation is initiated but not complete (e.g., 2-4 hours). Include a vehicle control.
-
-
Cell Lysis: Lyse the cells using an IP-compatible lysis buffer.
-
Immunoprecipitation of BRD4:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
-
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of this compound for a desired time period (e.g., 72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
Table 1: Recommended Concentration and Time Course for Initial Experiments
| Parameter | Recommended Range | Purpose |
| Concentration | 0.1 nM - 10 µM | To determine the optimal concentration for BRD4 degradation (DC50 and Dmax) and to identify the "hook effect". |
| Incubation Time | 2, 4, 8, 12, 24, 48 hours | To establish the kinetics of BRD4 degradation and identify the optimal treatment duration. |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified BRD4 Signaling Pathway and the Impact of PROTAC Degrader-11.
Caption: Troubleshooting Workflow for Incomplete BRD4 Degradation.
References
Validation & Comparative
PROTAC BRD4 Degrader-11 vs. MZ1: A Comparative Analysis of Potency
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. Among the numerous targets, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has garnered significant attention due to its role in transcriptional regulation and cancer. This guide provides a comparative overview of two prominent BRD4-targeting PROTACs: PROTAC BRD4 Degrader-11 and MZ1, with a focus on their reported potency and the experimental methodologies used for their evaluation.
Disclaimer: A direct, head-to-head comparison of the potency of this compound and MZ1 is not feasible at present due to the lack of studies conducted in the same cell lines and under identical experimental conditions. The following data is compiled from separate studies and should be interpreted with this limitation in mind.
Overview of the Degraders
This compound is a chimeric molecule designed to induce the degradation of BRD4. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.
MZ1 is another well-characterized BRD4 degrader that also utilizes the VHL E3 ligase. It incorporates the pan-BET inhibitor JQ1 as its BRD4-binding moiety. MZ1 has been reported to exhibit preferential degradation of BRD4 over other BET family members like BRD2 and BRD3.[1]
Quantitative Potency Data
The potency of a PROTAC is typically quantified by its DC50 value (the concentration at which 50% of the target protein is degraded) and its IC50 or EC50 value (the concentration at which 50% of a biological process is inhibited or stimulated, respectively).
This compound: Degradation Potency
The available data for this compound demonstrates its high potency when conjugated with specific antibodies in prostate cancer cells.
| Cell Line | Conjugated Antibody | DC50 (nM) |
| PC3 | STEAP1 | 0.23[2][3] |
| PC3 | CLL1 | 0.38[2][3] |
Note: Data for the unconjugated form of this compound in various cell lines is not publicly available, limiting a direct comparison with MZ1.
MZ1: Degradation and Biological Potency
MZ1 has been evaluated in a broader range of cell lines, providing a more comprehensive, albeit not directly comparable, potency profile.
Degradation Potency (DC50)
| Cell Line | DC50 (nM) |
| H661 | 8 |
| H838 | 23 |
| Various Cell Lines | 2 - 20 |
Biological Potency (IC50/pEC50)
| Cell Line | Assay | Potency |
| Mv4-11 (AML) | Antiproliferative | pEC50 = 7.6 |
| 697 (B-ALL) | Cell Viability | IC50 = 0.117 µM[4] |
| RS4;11 (B-ALL) | Cell Viability | IC50 = 0.199 µM[4] |
| ABC DLBCL | Cell Proliferation | Median IC50 = 49 nM[5] |
Mechanism of Action: PROTAC-Mediated Degradation
Both this compound and MZ1 function through the same general mechanism of action, hijacking the cell's natural protein disposal system.
PROTAC-mediated degradation of BRD4.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the potency of PROTACs like BRD4 Degrader-11 and MZ1.
Western Blot for BRD4 Degradation
This assay is used to directly measure the amount of BRD4 protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation relative to the vehicle control. The DC50 value is then calculated from the dose-response curve.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
These assays measure the effect of the PROTAC on cell viability or proliferation, providing an indication of its functional potency.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of the PROTAC. Include wells with vehicle control and no-cell controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized solution).
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 or EC50 value.
Experimental Workflow Diagram
General workflow for evaluating PROTAC potency.
Conclusion
Both this compound and MZ1 are potent degraders of BRD4. Based on the available data, this compound, when conjugated to specific antibodies, exhibits sub-nanomolar DC50 values in PC3 cells. MZ1 demonstrates low nanomolar DC50 values for BRD4 degradation across several cell lines and shows potent anti-proliferative effects in various cancer models.
References
A Head-to-Head Comparison of Two Potent BRD4 Degraders: PROTAC BRD4 Degrader-11 and dBET1
For researchers, scientists, and drug development professionals, the targeted degradation of the bromodomain and extra-terminal (BET) protein BRD4 has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) have proven to be powerful tools for inducing the degradation of BRD4. This guide provides an in-depth comparison of two notable BRD4-targeting PROTACs: PROTAC BRD4 Degrader-11 and dBET1, highlighting their mechanisms of action, efficacy, and the experimental data supporting their characterization.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and dBET1 are heterobifunctional molecules designed to bring BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. However, they achieve this by recruiting different E3 ligases, a key distinction that influences their activity and potential therapeutic applications.
This compound , also known as compound 9a, recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In contrast, dBET1 utilizes the Cereblon (CRBN) E3 ubiquitin ligase to tag BRD4 for degradation.[2] This fundamental difference in their mechanism can lead to variations in their degradation efficiency and cell line-specific activity.
Comparative Efficacy and Selectivity
The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell viability). The selectivity profile across the BET family (BRD2, BRD3, and BRD4) is also a critical parameter.
| Parameter | This compound (compound 9a) | dBET1 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| BET Selectivity | Data not available, but VHL-based degraders can be selective for BRD4.[3] | Pan-BET degrader (BRD2, BRD3, and BRD4)[4] |
| DC50 (BRD4 Degradation) | 0.23 nM (PC3 cells, STEAP1 Ab conjugate)[5][6] 0.38 nM (PC3 cells, CLL1 Ab conjugate)[5][6] | ~5 nM (MV4-11 cells)[3] |
| IC50 (Cell Viability) | Data not available | 140 nM (MV4-11 cells)[7] 148.3 nM (Kasumi-1 cells)[2] 274.8 nM (MV4-11 cells)[2] 335.7 nM (NB4 cells)[2] 355.1 nM (THP-1 cells)[2] |
| EC50 | Data not available | 430 nM (in breast cancer cells)[7] |
This compound has demonstrated exceptionally potent BRD4 degradation, with DC50 values in the sub-nanomolar range when conjugated with antibodies in PC3 prostate cancer cells.[5][6] This suggests a highly efficient degradation machinery facilitated by the VHL E3 ligase in this cell context. While its selectivity across the BET family has not been explicitly reported, other VHL-based BRD4 degraders have been shown to achieve selectivity for BRD4 over BRD2 and BRD3.[3]
dBET1 , on the other hand, is a well-characterized pan-BET degrader, effectively reducing the levels of BRD2, BRD3, and BRD4.[4] Its DC50 for BRD4 degradation in the acute myeloid leukemia (AML) cell line MV4-11 is in the low nanomolar range.[3] dBET1 has shown potent anti-proliferative activity across a range of AML cell lines, with IC50 values in the nanomolar range.[2]
The BRD4 Signaling Axis
BRD4 is a key transcriptional coactivator that plays a critical role in the expression of various oncogenes, most notably c-Myc.[8] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to stimulate transcriptional elongation. The degradation of BRD4 by PROTACs disrupts this process, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.[8][9]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
Protocol Steps:
-
Cell Seeding and Treatment: Seed cells (e.g., MV4-11 for dBET1, PC3 for this compound) in appropriate culture plates. After 24 hours, treat cells with a dose range of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control to determine the percentage of degradation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a non-linear regression analysis.
Conclusion
Both this compound and dBET1 are potent degraders of BRD4, offering valuable tools for researchers studying the biological roles of BET proteins and for the development of novel therapeutics. The choice between these two molecules may depend on the specific research question and the cellular context.
-
This compound , with its VHL-mediated degradation and potential for high potency and selectivity, represents a promising avenue for targeted BRD4 degradation, particularly in solid tumors like prostate cancer.
-
dBET1 , as a well-established pan-BET degrader, is a robust tool for studying the combined effects of degrading multiple BET family members, especially in hematological malignancies where pan-BET inhibition has shown efficacy.
Further head-to-head studies in a broader range of cell lines are needed to fully elucidate the comparative advantages of these two distinct classes of BRD4 degraders. This guide provides a solid foundation for researchers to understand the key differences and to design experiments to further explore their therapeutic potential.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD4 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of PROTAC BRD4 Degrader-11's selectivity for BRD4
Comparative Selectivity Analysis of the BRD4 Degrader MZ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of PROTAC (Proteolysis Targeting Chimera) degraders is a critical parameter for ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the BRD4-selective degrader, MZ1, with other BET (Bromodomain and Extra-Terminal) family protein degraders. The data presented herein is supported by established experimental protocols to aid in the validation and assessment of BRD4-targeting compounds.
While information on a specific "PROTAC BRD4 Degrader-11" is not extensively available in the public domain, this guide focuses on the well-characterized and widely studied BRD4 degrader, MZ1, as a representative example of a selective BRD4 PROTAC. MZ1 is a first-in-class PROTAC that links the pan-BET inhibitor JQ1 to a ligand for the VHL E3 ubiquitin ligase, thereby inducing the degradation of BET proteins.[1]
Quantitative Selectivity Profile of MZ1
MZ1 has been shown to exhibit preferential degradation of BRD4 over its closely related family members, BRD2 and BRD3.[1][2][3][4] This selectivity is not attributed to a higher binding affinity for BRD4's bromodomains but is thought to arise from the more efficient formation of a stable ternary complex (BRD4-MZ1-VHL), leading to preferential ubiquitination and subsequent proteasomal degradation.[4][5][6]
Table 1: Comparative Degradation Potency (DC50) of MZ1 against BET Family Proteins
| Cell Line | BRD4 DC50 (nM) | BRD2 DC50 (nM) | BRD3 DC50 (nM) | Reference |
| HeLa | ~10 | ~100 | ~100 | [1] |
| 22Rv1 | <1 | Not Reported | Not Reported | [7] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Proteome-Wide Selectivity of MZ1
A quantitative mass spectrometry-based proteomics study in HeLa cells treated with 1 µM MZ1 for 24 hours demonstrated high selectivity for BET proteins.[1]
| Total Proteins Quantified | Proteins Significantly Depleted | BET Proteins Depleted | Non-BET Proteins Depleted | Reference |
| 5,674 | 3 | BRD2, BRD3, BRD4 | 0 | [1] |
This proteomic analysis underscores the remarkable selectivity of MZ1, with no significant off-target degradation observed across thousands of quantified proteins.[1]
Comparison with Other BET Degraders
The selectivity profile of MZ1 is distinct when compared to other pan-BET degraders such as dBET1 and ARV-771, which also target BRD2, BRD3, and BRD4.
Table 3: Comparison of MZ1 with Pan-BET Degraders
| Degrader | E3 Ligase Recruited | Selectivity Profile | Key Findings |
| MZ1 | VHL | Preferential for BRD4 | Exhibits greater than 10-fold selectivity for BRD4 over BRD2 and BRD3 in some cellular contexts.[1][4] |
| dBET1 | Cereblon (CRBN) | Pan-BET degrader | Induces degradation of BRD2, BRD3, and BRD4.[8][9] |
| ARV-771 | VHL | Pan-BET degrader | Potently degrades BRD2, BRD3, and BRD4.[7][10][11] |
The differential selectivity between MZ1 and other pan-BET degraders highlights the nuanced structure-activity relationships that govern PROTAC-mediated degradation and offers opportunities for fine-tuning the degradation profile of future compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC degrader selectivity.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the levels of specific proteins in cell lysates following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1, or other relevant cell lines) in 12-well or 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the PROTAC degrader (e.g., MZ1) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative protein levels.
-
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This method provides an unbiased, global view of protein level changes upon degrader treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat them in biological triplicate with the PROTAC degrader (e.g., 1 µM MZ1) and a vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that show a significant change in abundance in the degrader-treated samples compared to the control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the degrader on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Diagrams illustrating key pathways and workflows provide a clearer understanding of the underlying biological processes and experimental designs.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for proteome-wide selectivity analysis.
References
- 1. opnme.com [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 11. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
A Head-to-Head Battle for BRD4 Modulation: PROTAC BRD4 Degrader-11 vs. Traditional Inhibitors
For researchers, scientists, and drug development professionals, the targeting of Bromodomain-containing protein 4 (BRD4) has emerged as a promising strategy in oncology and other therapeutic areas. This guide provides an objective comparison between a novel approach, PROTAC BRD4 Degrader-11, and traditional BRD4 inhibitors, supported by experimental data and detailed methodologies.
Traditional small molecule inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and subsequent downstream gene transcription. In contrast, Proteolysis-Targeting Chimeras (PROTACs) like this compound operate via a distinct, event-driven mechanism. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This fundamental difference in the mechanism of action translates to significant variations in their biological activity, potency, and potential for therapeutic development.
Mechanism of Action: Inhibition vs. Degradation
Traditional BRD4 inhibitors act as antagonists, occupying the binding pocket of BRD4's bromodomains to block its function.[1] This is a stoichiometric process, requiring sustained target engagement to maintain efficacy.
PROTAC BRD4 degraders, on the other hand, act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and sustained downstream effect. This compound, for instance, is a chimeric molecule that links a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent degradation of the BRD4 protein.[2][3]
Quantitative Comparison of Performance
Due to the limited publicly available data for direct head-to-head comparisons of this compound with traditional inhibitors in the same experimental settings, this guide utilizes data from well-characterized BRD4 PROTACs such as MZ1 and dBET1 as representative examples of the degrader class.
| Parameter | This compound & Representative Degraders | Traditional BRD4 Inhibitors (JQ1 & OTX015) |
| Binding Affinity (BRD4) | This compound: Data not available. MZ1 (JQ1-based): Kd ~50 nM (BD1), ~90 nM (BD2)[4] | JQ1: Kd ~50 nM (BD1), ~90 nM (BD2)[4] OTX015: IC50 = 92-112 nM[1] |
| BRD4 Degradation | This compound (as ADC): DC50 = 0.23 nM (STEAP1 conjugate), 0.38 nM (CLL1 conjugate) in PC3 cells[2][3] MZ1: Near complete degradation at 100 nM in HeLa cells[5] dBET1: Effective degradation at 100 nM in MV4;11 cells[6] | Not applicable (inhibition of function, not degradation) |
| Cell Viability (IC50/EC50) | MZ1: 0.117 µM (697 cells), 0.199 µM (RS4;11 cells)[6] dBET1: 0.14 µM (MV4;11 cells)[7] | JQ1: IC50 values typically in the sub-micromolar to low micromolar range depending on the cell line. OTX015: EC50 = 55.9 nM (MDA-MB-231), 261.5 nM (HCC1937), 303.8 nM (MDA-MB-468)[5][8] |
| Effect on c-Myc | Profound and sustained downregulation of c-Myc protein levels due to BRD4 degradation.[9] | Downregulation of c-Myc transcription, but the effect can be transient.[1] |
| Apoptosis Induction | More potent and rapid induction of apoptosis compared to inhibitors.[10] | Induces apoptosis, but often to a lesser extent and with slower kinetics than degraders.[5][8] |
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To determine the extent of BRD4 protein degradation following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader (e.g., 1 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control degrader (e.g., MZ1).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH) as a loading control.[11]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[11]
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of BRD4 degraders and inhibitors on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (PROTAC degrader and traditional inhibitor) for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[12][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by BRD4 degraders and inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a defined time (e.g., 48 hours). Include both positive and negative controls.
-
Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[15]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.
Signaling Pathways and Experimental Workflows
Conclusion
The emergence of PROTAC technology represents a paradigm shift in targeting BRD4. While traditional inhibitors effectively block BRD4 function, PROTAC BRD4 degraders offer a more robust and sustained therapeutic effect by physically eliminating the target protein. The data from representative BRD4 PROTACs demonstrate superior potency in inducing cell death and downregulating key oncogenes like c-Myc compared to their inhibitor counterparts. Although specific comparative data for this compound is still emerging, the collective evidence strongly suggests that the degradation strategy holds significant promise for overcoming some of the limitations of traditional inhibition. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ch.promega.com [ch.promega.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Tale of Two Targets: A Head-to-Head Comparison of the Clinical-Stage Androgen Receptor Degrader ARV-110 and the Preclinical BRD4 Degrader-11
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer a novel mechanism of action by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed head-to-head comparison of two distinct PROTACs: ARV-110 (bavdegalutamide), a clinical-stage degrader of the Androgen Receptor (AR), and PROTAC BRD4 Degrader-11, a preclinical tool compound targeting the epigenetic reader protein BRD4.
This comparison will delve into their mechanisms of action, present available quantitative data on their performance, and outline the experimental protocols used for their characterization. It is important to note that ARV-110 is a well-documented clinical candidate with extensive publicly available data, while this compound is a research compound with more limited characterization, making this a comparison of two molecules at very different stages of development.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both ARV-110 and this compound operate through the same fundamental principle: inducing the degradation of their target protein via the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome.[1][2][3][4]
ARV-110 (Bavdegalutamide) specifically targets the Androgen Receptor, a key driver of prostate cancer.[5][6] It employs a ligand that binds to the AR and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce AR degradation.[1][2][7] This approach is designed to overcome resistance mechanisms to traditional AR inhibitors.[6]
This compound , on the other hand, is designed to degrade Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family of proteins. BRD4 is a critical regulator of gene expression and is implicated in various cancers. The specific E3 ligase recruited by this compound is not explicitly stated in the available public information, but many BRD4 degraders utilize either Cereblon or von Hippel-Lindau (VHL) E3 ligases.[4][8]
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for ARV-110 and this compound.
Table 1: Biochemical and Cellular Potency
| Parameter | ARV-110 (Bavdegalutamide) | This compound |
| Target Protein | Androgen Receptor (AR)[5] | Bromodomain-containing protein 4 (BRD4)[9][10] |
| E3 Ligase | Cereblon (CRBN)[1][2][7] | Not specified in public data |
| Binding Affinity (AR) | ~5 times higher affinity to AR than enzalutamide[1] | Not applicable |
| DC50 (Degradation) | ~1 nM in LNCaP and VCaP cells[11] | 0.23 nM (conjugated with STEAP1 Ab in PC3 cells)[9][10][12], 0.38 nM (conjugated with CLL1 Ab in PC3 cells)[9][10][12] |
| Dmax (Degradation) | >90% AR degradation in VCaP xenograft model[11] | Not specified in public data |
| Cellular IC50 (Proliferation) | 1.5 nM in VCaP cells, 16.2 nM in LNCaP cells[13] | Not specified in public data |
Table 2: Preclinical and Clinical Efficacy of ARV-110
| Parameter | Finding |
| In Vivo AR Degradation | 70-90% reduction in AR levels in a patient's metastatic lesion after 6 weeks of treatment.[14] |
| Tumor Growth Inhibition | Greater tumor growth inhibition compared to enzalutamide in an AR-expressing patient-derived xenograft mouse model.[5][6] |
| Clinical Trial (Phase 1/2) | Demonstrated clinical activity in heavily pre-treated metastatic castration-resistant prostate cancer (mCRPC) patients.[15] |
| PSA50 Response | 46% of patients with AR T878A/S and/or H875Y mutations had a best PSA decline of ≥50%.[15] |
| RECIST Response | Confirmed partial responses observed in RECIST-evaluable patients with AR T878X/H875Y mutations.[16] |
Note: The DC50 values for this compound are reported for antibody-drug conjugate (ADC) versions of the degrader, which may not reflect the potency of the unconjugated molecule.
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of typical protocols used to evaluate PROTACs like ARV-110 and this compound.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Caption: A typical experimental workflow for assessing protein degradation via Western Blot.
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP for AR; PC3 for some BRD4 studies) are cultured under standard conditions.
-
Treatment: Cells are treated with the PROTAC at various concentrations for different durations. A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (AR or BRD4). A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is also used to normalize the data.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation relative to the vehicle control is calculated to determine DC50 and Dmax values.[17]
Cell Proliferation Assay
This assay measures the effect of the PROTAC on the growth of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PROTAC.
-
Incubation: The cells are incubated for a set period (e.g., 3-7 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Signaling Pathways and Logical Relationships
The degradation of AR and BRD4 by their respective PROTACs has significant downstream effects on cancer cell signaling and survival.
Caption: Downstream effects of AR and BRD4 degradation by their respective PROTACs.
Conclusion
This guide provides a comparative overview of ARV-110 and this compound, highlighting their distinct targets, stages of development, and the available data on their performance. ARV-110 is a pioneering example of a PROTAC that has advanced into clinical trials, demonstrating promising activity in a heavily pretreated patient population and validating the therapeutic potential of targeted protein degradation.[5][14][15] this compound, while less characterized publicly, represents a class of powerful research tools and potential therapeutic agents targeting the epigenetic regulation of cancer.[9][10]
The data presented underscores the potent and specific nature of PROTAC-mediated protein degradation. As the field continues to advance, the principles and experimental approaches outlined here will be instrumental in the development of the next generation of protein degraders for a wide range of diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound|CAS |DC Chemicals [dcchemicals.com]
- 11. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 12. glpbio.com [glpbio.com]
- 13. Bavdegalutamide (ARV-110) (#16812) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. nursingcenter.com [nursingcenter.com]
- 15. urotoday.com [urotoday.com]
- 16. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 17. pubs.acs.org [pubs.acs.org]
Assessing the in vivo efficacy of PROTAC BRD4 Degrader-11 compared to other degraders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific "PROTAC BRD4 Degrader-11" is not publicly available. This guide provides a comparative assessment of the in vivo efficacy of several well-characterized and published BRD4 PROTAC (Proteolysis Targeting Chimera) degraders: MZ1, dBET1, ARV-825, and ARV-771 . The data presented is collated from various preclinical studies to offer a comparative overview for researchers in the field.
Introduction to BRD4 PROTACs
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription.[1] Its involvement in the expression of critical oncogenes, such as c-Myc, makes it a prime target for cancer therapy.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A BRD4 PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This approach offers a potential advantage over traditional inhibition by eliminating the target protein entirely.
In Vivo Efficacy Comparison of BRD4 Degraders
The following tables summarize the in vivo anti-tumor activity of selected BRD4 degraders from various preclinical studies.
Table 1: In Vivo Efficacy of MZ1
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | P388-D1 cell line xenograft in mice | 12.5 mg/kg, intraperitoneally (i.p.), daily | Significantly reduced tumor burden and increased mouse survival time.[3] | [3] |
| JQ1-resistant Triple-Negative Breast Cancer | Mouse model | Not specified | Demonstrated a strong inhibitory effect on tumor growth and suppressed BRD4 expression.[3] | [3] |
Table 2: In Vivo Efficacy of dBET1
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 cell line xenograft in mice | 50 mg/kg, i.p., daily for 14 days | Reduced tumor progression by >70% and tumor weight by >50%.[4] | [4] |
| Ischemic Stroke | Transient focal cerebral ischemia mouse model | Post-ischemic treatment | Ameliorated neurological deficits and reduced infarct volume.[5][6] | [5][6] |
Table 3: In Vivo Efficacy of ARV-825
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Thyroid Carcinoma | TPC-1 cell line xenograft in SCID mice | 5 or 25 mg/kg, oral, daily | Potently suppressed tumor growth and downregulated BRD4, c-Myc, Bcl-xL, and cyclin D1 in tumor tissues.[7] | [7] |
| NUT Carcinoma | 3T3-BRD4-NUT cell xenograft model | Not specified | Greatly suppressed tumor growth and downregulated BRD4-NUT expression.[8][9] | [8][9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-4 cell line xenograft in SCID mice | Not specified | Superior to JQ1 in prolonging survival and downregulating c-Myc and BET proteins.[10] | [10] |
Table 4: In Vivo Efficacy of ARV-771
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 cell line xenograft in Nu/Nu mice | 10 mg/kg, subcutaneous (s.c.), daily for 3 days | 37% downregulation of BRD4 and 76% suppression of c-MYC in tumor tissue.[11][12] | [11][12] |
| Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 cell line xenograft in Nu/Nu mice | 30 mg/kg, s.c., daily | Promoted tumor regression.[13] | [13] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Tumor Model
This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of BRD4 degraders.[14][15][16][17]
-
Cell Culture: Cancer cell lines (e.g., MV4-11, TPC-1, 22Rv1) are cultured in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a suitable medium, often mixed with Matrigel, at a concentration typically ranging from 3 x 10^6 to 10 x 10^6 cells per injection volume (usually 100-200 µL).[14][18]
-
Animal Housing and Acclimatization: Immunocompromised mice (e.g., NOD-SCID, Nu/Nu), typically 4-6 weeks old, are used. They are allowed to acclimatize for at least 3-5 days before the experiment.[14]
-
Tumor Cell Implantation: The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[14]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. The BRD4 degrader or vehicle is administered according to the specified dose, route (e.g., i.p., oral, s.c.), and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting to confirm BRD4 degradation and immunohistochemistry to assess biomarkers.
Pharmacodynamic Analysis of BRD4 Degradation in Tumor Tissue
-
Tumor Homogenization: Excised tumors are snap-frozen in liquid nitrogen or immediately homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: The homogenates are centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each tumor sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software to determine the extent of BRD4 degradation relative to the vehicle-treated control group.
Visualizations
BRD4 Signaling Pathway
The following diagram illustrates a simplified overview of key signaling pathways involving BRD4 in cancer. BRD4 is a crucial regulator of transcription, particularly of genes involved in cell proliferation and survival, such as c-Myc. It also plays a role in pathways like NF-κB and Notch signaling.[1][19][20][21]
Caption: Simplified BRD4 signaling pathway in cancer.
Experimental Workflow for In Vivo Efficacy Assessment
The diagram below outlines the typical workflow for assessing the in vivo efficacy of a BRD4 PROTAC degrader in a xenograft mouse model.
Caption: Workflow for in vivo assessment of BRD4 degraders.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 8. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BRD4 Degraders: A Comparative Analysis of MZ1 and Pan-BET Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profiles of the selective BRD4 PROTAC degrader, MZ1, against pan-BET degraders like dBET1. We delve into the experimental data and methodologies that underpin our understanding of their on- and off-target effects, offering a clear perspective on their therapeutic potential and research applications.
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs mediate the destruction of target proteins, offering the potential for improved efficacy and duration of action. A key challenge in PROTAC development is ensuring selectivity to minimize off-target effects. This guide focuses on PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, specifically comparing the well-characterized selective BRD4 degrader, MZ1, with pan-BET degraders that target multiple members of the BET family (BRD2, BRD3, and BRD4).
Comparative Selectivity Profile: MZ1 vs. Pan-BET Degrader (dBET1)
MZ1 was designed to selectively degrade BRD4 by linking a JQ1 derivative, a potent BET inhibitor, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In contrast, pan-BET degraders like dBET1 are designed to degrade multiple BET family members.[2] The following tables summarize the comparative selectivity and degradation potency of MZ1 and dBET1.
| Compound | Target(s) | E3 Ligase Ligand | DC50 (BRD4) | Dmax (BRD4) | Reference |
| MZ1 | BRD4 (preferential) | VHL | ~1-10 nM | >90% | [3] |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | ~100 nM | >85% | [4] |
Table 1: Overview of MZ1 and dBET1 Characteristics. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed.
| Protein | MZ1 (% Degradation at 100 nM) | dBET1 (% Degradation at 250 nM) |
| BRD4 | >90% | >85% |
| BRD2 | Moderate | Significant |
| BRD3 | Moderate | Significant |
| c-Myc | Significant Downregulation | Significant Downregulation |
Table 2: Comparative Degradation Profile. This table illustrates the differential selectivity of MZ1 and dBET1 on BET family members and a key downstream target, c-Myc. Data is compiled from multiple sources to provide a representative comparison.[1][3][4]
Visualizing the Mechanism and Workflows
To better understand the processes involved in PROTAC-mediated degradation and its analysis, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Caption: Workflow for assessing PROTAC cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC selectivity. Below are representative protocols for key experiments used to study the cross-reactivity of BRD4 degraders.
Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying the on-target and off-target effects of a PROTAC at the proteome level.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the PROTAC (e.g., 1 µM MZ1 or dBET1) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Fractionation:
-
Label the peptide samples from different treatment conditions with TMT reagents for multiplexed analysis.
-
Combine the labeled samples and fractionate them using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using a software suite like Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[5][6]
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., BRD4).
-
Quantify the band intensities to determine the melting curves and the thermal shift induced by the PROTAC.
-
NanoBRET Ternary Complex Formation Assay
This assay directly measures the formation of the ternary complex (PROTAC-target-E3 ligase) in living cells.[7][8][9]
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc luciferase (e.g., NanoLuc-BRD4) and the E3 ligase fused to HaloTag (e.g., HaloTag-VHL or HaloTag-CRBN).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment and BRET Measurement:
-
Add the PROTAC at various concentrations to the cells.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the donor (NanoLuc) and acceptor (NanoBRET 618) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The cross-reactivity profiling of PROTACs is essential for their development as safe and effective therapeutics. The data presented in this guide highlights the superior selectivity of MZ1 for BRD4 over other BET family members when compared to pan-BET degraders like dBET1. This selectivity is a direct result of the specific interactions facilitated by the PROTAC within the ternary complex. The experimental protocols provided offer a framework for researchers to conduct their own comparative studies. By employing a combination of proteomics, CETSA, and NanoBRET assays, a comprehensive understanding of a PROTAC's selectivity and mechanism of action can be achieved, paving the way for the development of next-generation targeted protein degraders.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selvita.com [selvita.com]
Validating VHL-Dependent Degradation by PROTAC BRD4 Degrader-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRD4 Degrader-11 with other alternative BRD4 degraders, supported by experimental data and detailed protocols. We delve into the validation of its von Hippel-Lindau (VHL)-dependent degradation mechanism, offering a comprehensive resource for researchers in targeted protein degradation.
Unveiling this compound
This compound, also known as compound 9a, is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. Its mechanism of action relies on hijacking the VHL E3 ubiquitin ligase. The molecule consists of a ligand that binds to BRD4 and another ligand that recruits the VHL E3 ligase, connected by a chemical linker. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
Performance Comparison of BRD4 Degraders
The efficacy of this compound is best understood in the context of other well-characterized BRD4 degraders. The following table summarizes key performance data for this compound and its alternatives, highlighting differences in their E3 ligase recruitment and degradation efficiency.
| Degrader | E3 Ligase Recruited | Target | DC50 | Cell Line | Citation |
| This compound (as ADC) | VHL | BRD4 | 0.23 nM (STEAP1 Ab) | PC3 | [1][2] |
| 0.38 nM (CLL1 Ab) | [1][2] | ||||
| MZ1 | VHL | BRD4 | 8 nM | H661 | |
| 23 nM | H838 | ||||
| ARV-825 | Cereblon (CRBN) | BRD4 | <1 nM | Burkitt's lymphoma cells | [1][3] |
| dBET1 | Cereblon (CRBN) | BRD4 | - | MV4;11 | [4] |
| dBRD4-BD1 | Cereblon (CRBN) | BRD4 | 280 nM | - | [5][6] |
Note: The DC50 values for this compound are reported for its use as an antibody-drug conjugate (ADC), which may enhance its delivery and potency in specific cell types. Direct comparison with standalone PROTACs should be made with this in consideration.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the VHL-dependent degradation pathway and the experimental workflow for its validation.
Caption: VHL-dependent degradation of BRD4 by this compound.
Caption: Workflow for validating PROTAC-mediated protein degradation.
Experimental Protocols
To ensure the reproducibility and accuracy of the validation process, detailed methodologies for key experiments are provided below.
Western Blotting for BRD4 Degradation
This protocol is to quantify the degradation of BRD4 protein in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to and during PROTAC treatment) to confirm proteasome-dependent degradation.[7][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-VHL ternary complex in cells. A two-step Co-IP can provide more definitive evidence.[4][5][10]
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies for immunoprecipitation (e.g., anti-VHL or anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-BRD4 and anti-VHL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (to stabilize the ternary complex) for a short period (e.g., 1-4 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL to detect the co-immunoprecipitated proteins. The presence of BRD4 in the VHL immunoprecipitate (and vice versa) confirms the formation of the ternary complex.[11][12]
Proteasome-Inhibitor Rescue Assay
This experiment is crucial to demonstrate that the observed protein degradation is mediated by the proteasome, a hallmark of PROTAC activity.
Materials:
-
Same as for the Western Blotting protocol.
-
Proteasome inhibitor (e.g., MG132, Bortezomib, or Carfilzomib).
Procedure:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[13]
-
PROTAC Addition: Add this compound to the pre-treated cells and incubate for the desired degradation time.
-
Control Groups: Include a vehicle-only control, a PROTAC-only control, and a proteasome inhibitor-only control.
-
Western Blot Analysis: Perform Western blotting as described above to assess the levels of BRD4. A rescue of BRD4 degradation in the cells co-treated with the proteasome inhibitor and the PROTAC, compared to the PROTAC-only treated cells, confirms that the degradation is proteasome-dependent.[14][15]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. BRD4 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of VHL-based BRD4 PROTACs: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparative analysis of PROTAC BRD4 Degrader-11 and other prominent VHL-based PROTACs, namely MZ1 and ARV-771, designed to induce the degradation of the epigenetic reader protein BRD4. For a broader perspective, a comparison with the Cereblon-based BRD4 degrader, dBET6, is also included. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to BRD4 Targeting with PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and are implicated in the development and progression of various cancers and inflammatory diseases. Unlike traditional inhibitors that only block the protein's function, PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically eliminate the target protein. VHL-based PROTACs achieve this by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Comparative Performance of BRD4 PROTACs
The following sections provide a detailed look at the performance of this compound, MZ1, ARV-771, and dBET6, with quantitative data summarized in comparative tables.
This compound
MZ1
MZ1 is a well-characterized VHL-based PROTAC that shows a preferential degradation of BRD4 over other BET family members, BRD2 and BRD3. It is synthesized by linking the pan-BET inhibitor JQ1 to a VHL ligand.
ARV-771
ARV-771 is a potent V-based pan-BET degrader, meaning it efficiently degrades BRD2, BRD3, and BRD4.[4] It has demonstrated robust anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).[4]
dBET6 (for comparison)
dBET6 is a highly potent and selective BRD4 degrader that utilizes the Cereblon (CRBN) E3 ligase instead of VHL. It serves as an important comparator to understand the nuances between different E3 ligase-recruiting PROTACs.
Data Presentation: Quantitative Comparison of BRD4 PROTACs
Table 1: In Vitro Degradation Potency (DC50)
| PROTAC | E3 Ligase | Target(s) | DC50 | Cell Line | Reference |
| This compound (conjugated) | VHL | BRD4 | 0.23 nM (STEAP1 Ab) | PC3 | [1][2][3] |
| 0.38 nM (CLL1 Ab) | |||||
| MZ1 | VHL | BRD4 > BRD2/3 | ~20 nM | 22Rv1 | |
| ARV-771 | VHL | BRD2/3/4 | < 5 nM | 22Rv1 | |
| dBET6 | CRBN | BRD4 | 6 nM | HEK293T |
Table 2: Binding Affinity (Kd)
| PROTAC | Target Bromodomain | Kd | Assay | Reference |
| MZ1 | BRD4 (BD2) | 15 nM | ITC | |
| ARV-771 | BRD4 (BD1) | 9.6 nM | Various | |
| BRD4 (BD2) | 7.6 nM | |||
| dBET6 | BRD4 (BD1) | 46 nM | FP |
Table 3: In Vivo Efficacy
| PROTAC | Model | Dosing | Outcome | Reference |
| ARV-771 | CRPC Xenograft | 30 mg/kg/day, s.c. | Tumor regression | |
| dBET6 | T-ALL Xenograft | 7.5 mg/kg, p.o., BID | Reduced leukemia burden |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Western Blotting for Protein Degradation
This protocol is a standard method to assess the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., 22Rv1, PC3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).[5][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control. The DC50 value (the concentration at which 50% degradation is observed) can be calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration at which 50% inhibition of cell growth is observed) can be determined from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[11][12][13][14][15]
-
Sample Preparation: Prepare the protein (e.g., BRD4 bromodomain) and the PROTAC in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]
Fluorescence Polarization (FP) Assay
FP is a technique used to measure the binding of a small fluorescently labeled molecule to a larger molecule.[4][16][17][18]
-
Assay Setup: Prepare a reaction mixture containing a fluorescently labeled ligand (tracer) that binds to the target protein (e.g., a fluorescently labeled JQ1 for BRD4) and the target protein itself.
-
Competition Binding: Add increasing concentrations of the unlabeled PROTAC to the reaction mixture. The PROTAC will compete with the fluorescent tracer for binding to the target protein.
-
FP Measurement: Excite the sample with polarized light and measure the emitted polarized light. The binding of the large protein to the small fluorescent tracer causes a slower rotation and thus an increase in the polarization of the emitted light.
-
Data Analysis: As the unlabeled PROTAC displaces the fluorescent tracer, the fluorescence polarization will decrease. The data can be plotted to determine the binding affinity (Ki or IC50) of the PROTAC.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of action for a VHL-based BRD4 PROTAC.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
This guide provides a comparative overview of this compound and other key VHL-based BRD4 PROTACs. While this compound shows remarkable potency in its antibody-conjugated form, further data on its unconjugated performance is needed for a direct comparison with molecules like MZ1 and ARV-771. MZ1 offers selectivity for BRD4, whereas ARV-771 is a potent pan-BET degrader. The inclusion of the CRBN-based degrader dBET6 highlights the versatility of the PROTAC platform. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the design and execution of their studies in the exciting field of targeted protein degradation.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. youtube.com [youtube.com]
- 16. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Properties of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) as therapeutic agents has ushered in a new era of targeted protein degradation. Among the most promising targets is Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers. The efficacy and safety of BRD4 degraders are critically dependent on their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several key BRD4 degraders, supported by experimental data, to aid researchers in the selection and development of these novel therapeutics.
Key Pharmacokinetic Parameters of BRD4 Degraders
The following table summarizes the available pharmacokinetic data for prominent BRD4 degraders from preclinical studies. It is important to note that the experimental conditions, such as animal species, dose, and route of administration, vary between studies, which can influence the results. Direct head-to-head comparative studies are limited in the publicly available literature.
| Degrader | Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL (mL/h/kg) | Vss (mL/kg) | Oral Bioavailability (%) |
| ARV-110 | Rat | IV | 2 mg/kg | - | - | - | 413.6 ± 31.7 | - | - |
| Rat | PO | 5 mg/kg | - | - | - | - | - | 23.83 | |
| Mouse | IV | 2 mg/kg | - | - | - | 180.9 ± 30.79 | 2366 ± 402.2 | - | |
| Mouse | PO | 5 mg/kg | - | - | - | - | - | 37.89 | |
| dBET1 | Mouse | IP | 50 mg/kg | ~307 (392 nM) | 0.5 | 6.69 | - | - | - |
| ARV-825 | Rat | IV | 5 mg/kg | 467 ± 155 | 0.08 | 3.5 ± 0.9 | 10.9 ± 1.8 | 37.9 ± 6.9 | - |
| Rat | PO | 50 mg/kg | 147 ± 45 | 4.0 ± 0.0 | 5.0 ± 1.1 | - | - | 13.6 | |
| MZ1 | - | - | - | - | - | - | - | - | Very Low |
| CFT-2718 | Mouse | IV | 3 mg/kg | 30,087 | - | - | 2508 (41.8 mL/min/kg) | - | - |
| PLX-3618 | Mouse | - | - | - | - | - | 2340 (39 mL/min/kg) | - | <5 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Cmax for dBET1 was converted from nM to ng/mL assuming a molecular weight of approximately 785 g/mol . CL for CFT-2718 and PLX-3618 were converted from mL/min/kg to mL/h/kg.
Experimental Protocols
A comprehensive understanding of the pharmacokinetic properties of BRD4 degraders relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the analysis.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a BRD4 degrader in a preclinical model.
Materials:
-
Test BRD4 degrader
-
Vehicle solution (e.g., a mixture of PEG300, Tween 80, and water)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer the BRD4 degrader, dissolved in the vehicle, as a single bolus injection into the tail vein.
-
Oral (PO) Administration: Administer the BRD4 degrader, dissolved in the vehicle, via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Data Analysis: Analyze the plasma concentrations of the degrader at each time point to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.
Quantification of BRD4 Degraders in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of a BRD4 degrader in plasma samples.
Materials:
-
Plasma samples from pharmacokinetic studies
-
Internal standard (IS)
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.
-
Add cold acetonitrile (typically 3-4 volumes) to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other plasma components on a C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid.
-
Detect and quantify the degrader and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
Determine the concentration of the degrader in the unknown plasma samples by interpolating their peak area ratios from the standard curve.
-
Visualizations
BRD4 Degradation Signaling Pathway
The following diagram illustrates the mechanism of action of a typical BRD4 PROTAC.
Caption: Mechanism of BRD4 degradation by a PROTAC, involving ternary complex formation, ubiquitination, and proteasomal degradation.
Experimental Workflow for In Vivo Pharmacokinetics of a BRD4 Degrader
This diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a BRD4 degrader.
Caption: A typical experimental workflow for assessing the in vivo pharmacokinetic properties of a BRD4 degrader.
Safety Operating Guide
Proper Disposal Procedures for PROTAC BRD4 Degrader-11: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of PROTAC BRD4 Degrader-11, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling and disposal. It is crucial to be aware of the following:
-
Acute Oral Toxicity: The substance is harmful if swallowed[1].
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects[1].
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste[2][3]. All waste must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3][4].
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof waste container. Do not mix with incompatible waste streams, such as strong acids, alkalis, or strong oxidizing/reducing agents[1].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous waste. These items should be collected in a designated, sealed bag or container.
2. Waste Container Labeling: Properly label all waste containers. The label must include[3]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
3. Storage of Waste: Store waste containers in a designated, secure area within the laboratory. Ensure containers are tightly sealed to prevent spills or leaks[1][5]. Secondary containment, such as a spill tray, is recommended[5].
4. Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests[4]. Do not transport hazardous waste outside of the laboratory yourself[4].
5. Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and the spilled substance into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and collect all cleaning materials as hazardous waste[4][6]. For large spills, contact your EHS office immediately.
6. Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[4][7]. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[4].
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling PROTAC BRD4 Degrader-11
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like PROTAC BRD4 Degrader-11 is paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be utilized at all times when handling this compound:
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Source: DC Chemicals Safety Data Sheet[1]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. Follow these first aid measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and get medical help.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Source: DC Chemicals Safety Data Sheet[1]
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Handling and Experimental Use
-
Designated Area: All handling of this compound should occur in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Wear full personal protective equipment.[1] Absorb the spill with a liquid-binding material like diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal
-
Waste Collection: Dispose of the compound and any contaminated materials in an approved waste disposal plant.[1]
-
Environmental Protection: Prevent the product from entering drains, water courses, or the soil.[1]
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
